Cyclosporin A-d4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C62H111N11O12 |
|---|---|
Molecular Weight |
1206.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D |
InChI Key |
PMATZTZNYRCHOR-XVPVDVKSSA-N |
Isomeric SMILES |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Cyclosporin A-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document details its primary application in research as an internal standard for quantitative analysis, outlines experimental protocols, and presents key data in a structured format for ease of comparison.
Introduction to this compound
This compound is a stable isotope-labeled form of Cyclosporin A, a cyclic polypeptide consisting of 11 amino acids. The designation "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and biologically analogous to Cyclosporin A but has a higher molecular weight. This key difference in mass, without altering its chemical properties, makes this compound an ideal internal standard for quantitative mass spectrometry-based assays.
The primary and most critical use of this compound in a research setting is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Cyclosporin A in various biological matrices, such as whole blood, plasma, and tissue samples. Its use is essential for accurate therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Cyclosporin A.
Physicochemical Properties
A clear understanding of the physicochemical properties of both Cyclosporin A and its deuterated form is crucial for method development and data interpretation.
| Property | Cyclosporin A | This compound |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₂H₁₀₇D₄N₁₁O₁₂ |
| Molecular Weight | ~1202.61 g/mol | ~1206.66 g/mol |
| CAS Number | 59865-13-3 | Not consistently available |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, acetone, ether, and chloroform; sparingly soluble in water. | Similar to Cyclosporin A |
Mechanism of Action of Cyclosporin A
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes. The mechanism is as follows:
-
Binding to Cyclophilin: Cyclosporin A enters the T-lymphocyte and binds to its intracellular receptor, cyclophilin.
-
Formation of a Complex: This binding forms a Cyclosporin A-cyclophilin complex.
-
Inhibition of Calcineurin: The complex then binds to and inhibits the phosphatase activity of calcineur.
-
NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation of NFAT.
-
Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus and, therefore, cannot activate the transcription of genes encoding for various cytokines, most notably Interleukin-2 (IL-2).
-
Suppression of T-cell Activation: The lack of IL-2 production prevents the proliferation and activation of T-lymphocytes, thus suppressing the immune response.
Experimental Protocols: Quantitative Analysis using LC-MS/MS
The use of this compound as an internal standard in LC-MS/MS is the gold standard for accurate quantification of Cyclosporin A. Below is a detailed methodology.
Sample Preparation: Protein Precipitation
This is a common and efficient method for extracting Cyclosporin A from whole blood.
-
Aliquoting: Transfer a precise volume (e.g., 50 µL) of the whole blood sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each tube. The concentration of the internal standard should be consistent across all samples.
-
Precipitation: Add a protein precipitating agent, typically acetonitrile or methanol containing zinc sulfate, to the sample. A common ratio is 4:1 (v/v) of precipitant to sample.
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
Liquid Chromatography Parameters
The following table summarizes typical liquid chromatography conditions for the separation of Cyclosporin A.
| Parameter | Typical Value/Condition |
| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid, 2 mM ammonium acetate) |
| Mobile Phase B | Methanol or acetonitrile with a similar additive |
| Gradient | A gradient elution is typically used to ensure good separation and peak shape. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 50 - 60 °C |
| Injection Volume | 5 - 20 µL |
| Run Time | 2 - 5 minutes |
Mass Spectrometry Parameters
Tandem mass spectrometry is used for detection and quantification, typically in the Multiple Reaction Monitoring (MRM) mode.
| Parameter | Cyclosporin A | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (m/z) | [M+H]⁺ or [M+NH₄]⁺ (e.g., 1202.8) | [M+H]⁺ or [M+NH₄]⁺ (e.g., 1206.8) |
| Product Ion (m/z) | Specific fragment ions (e.g., 1184.8, 425.3) | Corresponding fragment ions (e.g., 1188.8) |
| Cone Voltage (V) | 30 - 60 | 30 - 60 |
| Collision Energy (eV) | 20 - 40 | 20 - 40 |
Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument being used.
Pharmacokinetic Data of Cyclosporin A
Understanding the pharmacokinetic profile of Cyclosporin A is crucial for interpreting TDM results and for drug development. The use of this compound enables accurate determination of these parameters.
| Parameter | Human | Rat | Dog |
| Bioavailability (Oral) | Highly variable (20-50%) | ~30% | ~45% |
| Time to Peak (Tmax) | 1.5 - 2.0 hours | ~2 hours | ~1.5 hours |
| Volume of Distribution (Vd) | 3-5 L/kg | 4.5 L/kg | 3.5 L/kg |
| Elimination Half-life (t₁/₂) | 10 - 27 hours | ~19 hours | ~9 hours |
| Clearance (CL) | 5-7 mL/min/kg | ~25 mL/min/kg | ~15 mL/min/kg |
Note: These are approximate values and can vary significantly based on factors such as patient population, organ transplant type, and co-administered medications.
Conclusion
This compound is an indispensable tool in modern research and clinical diagnostics. Its role as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of Cyclosporin A quantification, which is paramount for effective therapeutic drug monitoring and for advancing our understanding of its pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the robust and precise analysis of this critical immunosuppressive agent.
An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Cyclosporin A (d-CsA), a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for mass spectrometry-based quantification. This document details experimental methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to Deuterated Cyclosporin A
Cyclosporin A (CsA) is a potent immunosuppressant widely used to prevent organ transplant rejection and to treat autoimmune diseases. The deuteration of CsA, the substitution of hydrogen atoms with their heavier isotope deuterium, offers significant advantages in drug development and clinical research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down the metabolism of the drug, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated analogs are essential as internal standards for accurate quantification of CsA in biological matrices by isotope dilution mass spectrometry.
Synthesis of Deuterated Cyclosporin A
The synthesis of deuterated Cyclosporin A can be achieved through various methods, primarily involving the introduction of deuterium at specific sites of the molecule. A common and efficient approach is the α-C deuteration of N-methylated amino acid residues.
Experimental Protocol: α-C Deuteration of N-Methylated Residues
This method, described as rapid and cost-effective, utilizes a base-catalyzed hydrogen-deuterium exchange at the α-carbon of specific amino acid residues within the Cyclosporin A molecule.[1]
Materials:
-
Cyclosporin A (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
-
Deuterated methanol (CD₃OD)
-
Chloroform-d (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the Deuteration Medium: Prepare a 1% (w/v) solution of TBD or MTBD in D₂O.
-
pH Adjustment: Adjust the pD of the solution to approximately 13.4. The pD can be calculated from the pH meter reading using the equation: pD = pH + 0.4.
-
Deuteration Reaction: Dissolve Cyclosporin A in the prepared basic D₂O solution. The reaction proceeds at room temperature. The incubation time can be varied to control the extent of deuteration.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Work-up: According to the source, this method may not require extensive purification.[1] However, if necessary, the reaction mixture can be neutralized and the deuterated Cyclosporin A extracted using a suitable organic solvent.
Expected Outcome: This procedure is reported to introduce up to three deuterium atoms: two at the α-carbon of sarcosine (Sar) and one at the chiral α-carbon of (2S,3R,4R,6E)-2-amino-3-hydroxy-4-methyl-6-octenoic acid (MeBmt).[1]
Alternative Synthesis Strategy: Oxidation and Deuterium Introduction
Another patented approach involves the chemical modification of the Cyclosporin A molecule to introduce deuterium.[2]
Conceptual Steps:
-
Protection: The hydroxyl group of the MeBmt residue is protected, for example, by acetylation.
-
Oxidative Cleavage: The double bond in the MeBmt residue is oxidatively cleaved to generate an aldehyde.
-
Deuterium Introduction: The aldehyde can then be subjected to reactions that introduce deuterium.
This method allows for targeted deuteration at the site of metabolism.
Purification of Deuterated Cyclosporin A
The purification of deuterated Cyclosporin A is crucial to remove any unreacted starting material, non-deuterated species, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. The methods developed for the purification of non-deuterated Cyclosporin A are generally applicable to its deuterated analogs.
Experimental Protocol: Multi-Step HPLC Purification
This protocol is adapted from a multi-step HPLC method for the purification of medical-grade Cyclosporin A.[3]
Equipment and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Silica gel for column chromatography (40-60 µm)
-
Mobile Phase A (Silica Gel): Petroleum ether: Ethyl acetate (70:30, v/v)
-
Mobile Phase B (Reversed-Phase): Acetonitrile:Water:tert-Butyl methyl ether:Phosphoric acid (430:520:50:1, v/v/v/v)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
Procedure:
-
Initial Purification (Silica Gel Chromatography):
-
Dissolve the crude deuterated Cyclosporin A in a minimal amount of a suitable solvent.
-
Load the sample onto a silica gel column pre-equilibrated with Mobile Phase A.
-
Elute the column with Mobile Phase A and collect fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or a rapid analytical HPLC method to identify the fractions containing the deuterated Cyclosporin A.
-
Pool the pure fractions and evaporate the solvent.
-
-
Final Purification (Reversed-Phase HPLC):
-
Dissolve the partially purified product in the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Set the column temperature to 70 °C.
-
Elute with Mobile Phase B at a constant flow rate.
-
Monitor the elution at 210 nm.
-
Collect the peak corresponding to deuterated Cyclosporin A.
-
Evaporate the solvent to obtain the purified product.
-
Quantitative Data
The following tables summarize the quantitative data related to the synthesis and purification of deuterated and non-deuterated Cyclosporin A.
Table 1: Synthesis of Deuterated Cyclosporin A - Isotopic Enrichment
| Method | Deuterium Source | Achieved Isotopic Enrichment | Reference |
| α-C Deuteration of N-Methylated Residues | D₂O | Up to 3 Deuterons Incorporated | [1] |
| Commercial Deuterated Cyclosporin A (d₄) | Not Specified | Purity: 99.59% | N/A |
Table 2: Purification of Cyclosporin A - Yield and Purity
| Purification Method | Starting Material | Yield | Final Purity | Reference |
| Multi-Step HPLC (Silica and Reversed-Phase) | Crude Cyclosporin A | 80.1% | 97.2% | [3] |
| Column Chromatography (Silica gel and Sephadex LH-20) | Fermentation Broth | N/A | 98% | [4] |
Mandatory Visualizations
Signaling Pathway of Cyclosporin A
The primary mechanism of action of Cyclosporin A involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.
Caption: Cyclosporin A signaling pathway in a T-cell.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of deuterated Cyclosporin A.
Caption: General workflow for d-CsA synthesis and purification.
Conclusion
The synthesis and purification of deuterated Cyclosporin A are critical for advancing research in drug metabolism, pharmacokinetics, and clinical diagnostics. The methods outlined in this guide provide a foundation for obtaining high-purity deuterated Cyclosporin A. The choice of synthesis and purification strategy will depend on the desired level of deuteration, the required purity, and the available resources. Further optimization of these protocols may be necessary to achieve specific research goals.
References
An In-depth Technical Guide to Cyclosporin A-d4: Properties, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document details experimental protocols for its analysis and explores the key signaling pathways it modulates. The information presented is intended to support research and development activities involving this compound.
Core Physical and Chemical Properties
This compound is a synthetic, deuterated form of Cyclosporin A, a cyclic nonribosomal peptide composed of 11 amino acids. The incorporation of four deuterium atoms increases its molecular weight, making it a valuable internal standard for mass spectrometry-based quantification of Cyclosporin A in biological matrices.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Cyclosporine-d4; Ciclosporin-d4; Atopica-d4 | [1] |
| Appearance | White Solid | [2] |
| Purity | ≥95% to 98% (by HPLC) | [1][3] |
| Storage Temperature | -20°C | [2] |
Chemical and Physical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆₂H₁₀₇D₄N₁₁O₁₂ | [1] |
| Molecular Weight | 1206.64 g/mol | [1][2] |
| Melting Point | 133-136°C | [2] |
Solubility Profile
This compound, similar to its non-deuterated counterpart, is a lipophilic molecule with poor aqueous solubility. Detailed solubility information is crucial for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Reference(s) |
| Acetone | Soluble | [2] |
| Benzene | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [5] |
| Water | Slightly soluble | [4] |
For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[6]
Stability
The stability of Cyclosporin A has been studied under various conditions, and this information is largely applicable to its deuterated analog.
-
In Solution: Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4] When diluted in 5% dextrose injection, it is stable in glass or PVC containers for 24 hours. In 0.9% sodium chloride injection, it is stable for 6 hours in PVC and 12 hours in glass containers.[7]
-
In Serum: Cyclosporin A is stable in human serum for up to seven days at room temperature and for up to five months when stored at -20°C.[8] It is recommended to separate blood samples as quickly as possible to prevent the release of the compound from the cellular fraction into the serum.[8]
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of Cyclosporin A in biological samples, typically by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Quantification of Cyclosporin A in Whole Blood by LC-MS/MS
This protocol outlines a common method for the therapeutic drug monitoring of Cyclosporin A.
2.1.1. Sample Preparation: Protein Precipitation
-
To 20 µL of EDTA-anticoagulated whole blood, add 400 µL of a precipitation reagent consisting of 0.05 M zinc sulfate and a known concentration of this compound (internal standard) in 50% methanol/water.[9]
-
Vortex the mixture vigorously for at least 20 seconds.[9]
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[9]
-
Collect the supernatant for LC-MS/MS analysis.[9]
2.1.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 50x2.1 mm, 2.7 µm) is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape. A typical mobile phase composition is acetonitrile:water:t-butyl methyl ether:phosphoric acid (55:40:5:1, v/v/v/v).[10]
-
Flow Rate: A flow rate of 0.5 mL/min is typical.[9]
-
Column Temperature: The column is often heated (e.g., to 80°C) to improve peak shape and reduce run time.[10]
-
Injection Volume: Typically 20 µL.
2.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Cyclosporin A and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporin A | 1202.8 | Varies by instrument |
| This compound | 1206.8 | Varies by instrument |
Note: The exact m/z values for product ions will depend on the instrument and collision energy used and should be optimized.
Experimental Workflow for LC-MS/MS Analysis
Signaling Pathways Modulated by Cyclosporin A
The immunosuppressive activity of Cyclosporin A is primarily mediated through the inhibition of T-cell activation. As a deuterated analog, this compound is expected to interact with the same biological targets. The core mechanism involves the inhibition of calcineurin, a key enzyme in the T-cell receptor signaling pathway.
Calcineurin-NFAT Signaling Pathway
The primary mechanism of action of Cyclosporin A involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[11][12]
-
Binding to Cyclophilin: Cyclosporin A enters the T-cell and binds to its intracellular receptor, cyclophilin.[11]
-
Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[11][12]
-
Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[12]
-
Inhibition of NFAT Translocation: Dephosphorylated NFAT normally translocates to the nucleus to activate the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2).[12] By preventing NFAT dephosphorylation, Cyclosporin A blocks its nuclear translocation.
-
Suppression of T-Cell Activation: The inhibition of IL-2 gene transcription ultimately leads to a reduction in T-cell proliferation and a suppression of the immune response.[13]
Other Signaling Pathways
In addition to the calcineurin-NFAT pathway, Cyclosporin A has been shown to affect other signaling cascades:
-
JNK and p38 MAPK Pathways: Cyclosporin A can block the activation of the JNK (c-Jun N-terminal kinase) and p38 MAP (mitogen-activated protein) kinase signaling pathways, which are also involved in T-cell activation.[11]
-
PKC Isoenzymes: It has been suggested that Cyclosporin A may selectively prevent the activation of certain protein kinase C (PKC) isoenzymes, further contributing to the inhibition of IL-2 synthesis.[13]
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed information on its properties, analytical methods, and biological interactions is intended to facilitate its effective use in scientific investigations.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. esschemco.com [esschemco.com]
- 4. Cyclosporin A | 59865-13-3 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A-d4: A Technical Overview of its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. The document outlines its chemical formula and molecular weight, and delves into the well-established mechanism of action, which is crucial for its application in research and drug development.
Core Molecular Data
This compound is utilized in various research contexts, often as an internal standard in pharmacokinetic studies. Different deuterated and isotopically labeled forms are available. The key quantitative data for distinct variants are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64[1][2], 1206.66[3] |
| This compound Acetate (Major) | C₆₄H₁₀₉D₄N₁₁O₁₃ | 1248.67[4] |
| Cyclosporin A-¹³C₂,d₄ (Major) | ¹³C₂C₆₀D₄H₁₀₇N₁₁O₁₂ | 1208.62[5] |
Mechanism of Action: Calcineurin Inhibition
This compound, as a structural analog of Cyclosporin A, is understood to follow the same mechanism of action. Its immunosuppressive effects are primarily mediated through the inhibition of T-cell activation. This is achieved by targeting the calcineurin signaling pathway, a critical cascade in the immune response.
The key steps in the mechanism are as follows:
-
Cellular Entry and Complex Formation: Cyclosporin A enters the cytoplasm of T-lymphocytes.
-
Immunophilin Binding: Inside the cell, it binds to its intracellular receptor, cyclophilin, forming a Cyclosporin A-cyclophilin complex.[6][7][8]
-
Calcineurin Inhibition: This complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][9] This binding event inhibits the phosphatase activity of calcineurin.[6][9]
-
NF-AT Pathway Blockade: The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).[6][7]
-
Suppression of Gene Transcription: Phosphorylated NF-AT is unable to translocate into the nucleus. This blockade of nuclear translocation results in the failure to activate the transcription of genes for several key cytokines, including Interleukin-2 (IL-2) and Interleukin-4 (IL-4).[6][7]
-
Inhibition of T-Cell Proliferation: The resulting reduction in cytokine production, particularly IL-2, leads to a decrease in T-cell proliferation and activation, thereby exerting its immunosuppressive effect.[7][9]
In addition to the calcineurin/NF-AT pathway, research indicates that Cyclosporin A also impedes the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[9]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of the Cyclosporin A-cyclophilin complex on the calcineurin-mediated T-cell activation pathway.
Caption: Cyclosporin A's mechanism of action via calcineurin inhibition.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the manufacturer and the end-user's application, its primary use is as an internal standard for analytical methods. A general workflow for its use in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.
Caption: General workflow for using this compound in LC-MS analysis.
Methodology in Practice:
-
Standard Curve Preparation: A standard curve is generated using known concentrations of unlabeled Cyclosporin A.
-
Sample Spiking: A known, fixed concentration of this compound is added ("spiked") into all calibration standards, quality controls, and unknown biological samples.
-
Extraction: The analyte (Cyclosporin A) and the internal standard (this compound) are extracted from the biological matrix. This is commonly achieved through protein precipitation followed by solid-phase extraction.
-
LC-MS Detection: The extracted samples are injected into an LC-MS system. The liquid chromatography step separates the analytes from other matrix components. The mass spectrometer detects and quantifies both Cyclosporin A and this compound based on their distinct mass-to-charge ratios.
-
Quantification: The concentration of Cyclosporin A in the unknown samples is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard and comparing this ratio to the standard curve. The use of a deuterated internal standard corrects for variability in sample preparation and instrument response.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Cyclosporin A-13C2,d4 (Major) | LGC Standards [lgcstandards.com]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 9. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role and Mechanism of Cyclosporin A-d4 as an Internal Standard in Quantitative Bioanalysis
This technical guide provides an in-depth exploration of the immunosuppressive mechanism of Cyclosporin A (CsA) and the pivotal role of its deuterated analog, Cyclosporin A-d4 (CsA-d4), as an internal standard in high-precision quantitative analysis. Tailored for researchers, scientists, and drug development professionals, this document details the biochemical pathways, analytical principles, and experimental protocols that form the foundation of therapeutic drug monitoring for this critical medication.
The Immunosuppressive Mechanism of Action of Cyclosporin A
Cyclosporin A is a potent calcineurin inhibitor used to prevent organ transplant rejection and treat various autoimmune diseases.[1][2] Its therapeutic effect stems from its ability to suppress the activation of T-cells, which are key players in the adaptive immune response.
The mechanism involves the following steps:
-
Binding to Cyclophilin : Upon entering a T-cell, Cyclosporin A binds to its intracellular receptor, an immunophilin called cyclophilin.[1][2][3]
-
Inhibition of Calcineurin : The resulting CsA-cyclophilin complex possesses a high affinity for the enzyme calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] The complex binds to calcineurin and inhibits its phosphatase activity.[1][3][6]
-
Suppression of NFAT Activation : A key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT).[1][4] In an activated T-cell, calcineurin normally dephosphorylates NFAT in the cytoplasm. This dephosphorylation is a critical step that unmasks a nuclear localization signal, allowing NFAT to translocate into the nucleus.[1][3] By inhibiting calcineurin, the CsA-cyclophilin complex prevents NFAT dephosphorylation, trapping it in the cytoplasm.[1]
-
Inhibition of Cytokine Gene Transcription : With NFAT unable to enter the nucleus, it cannot activate the transcription of key genes required for T-cell proliferation and immune response.[4] Most notably, it blocks the production of Interleukin-2 (IL-2), a potent T-cell growth factor.[1][2][3][7]
This cascade effectively halts the T-cell-mediated immune response, providing the desired immunosuppression.
The Principle of Deuterated Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for therapeutic drug monitoring due to its high specificity and sensitivity.[8] However, quantitative accuracy can be compromised by several factors, including:
-
Variability in sample extraction and recovery.
-
Matrix effects, where co-eluting compounds suppress or enhance ionization.[9]
-
Instrumental drift and fluctuations in injection volume.[10]
To correct for these potential errors, an internal standard (IS) is used.[11] An ideal IS is a compound that behaves identically to the analyte of interest (the drug being measured) throughout the entire analytical process but is distinguishable by the detector.[11]
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the best choice.[9][11] Deuterium (²H or D) is a non-radioactive, stable isotope of hydrogen. A deuterated IS is chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium.[9][12] This results in a compound with:
-
Identical Physicochemical Properties : It has the same polarity, solubility, and reactivity as the analyte, ensuring it co-elutes during chromatography and experiences the same extraction efficiency and matrix effects.[11]
-
Different Mass-to-Charge Ratio (m/z) : The presence of deuterium increases the molecular weight, allowing the mass spectrometer to differentiate it from the analyte.[11]
Quantification is based on the ratio of the analyte's peak area to the IS's peak area. Since both are affected proportionally by process variability, the ratio remains constant and provides a highly accurate and precise measurement.
This compound: The Optimal Internal Standard for CsA Analysis
This compound (CsA-d4) is the CsA molecule with four hydrogen atoms strategically replaced by deuterium. This makes it an exemplary internal standard for several reasons:
-
Chemical and Chromatographic Equivalence : CsA-d4 co-elutes perfectly with native CsA, ensuring that it is exposed to the exact same analytical conditions and matrix interferences.
-
Mass Differentiation : The +4 Da mass shift is sufficient to prevent isotopic overlap, ensuring a distinct and interference-free signal for both the analyte and the standard.
-
Improved Accuracy and Precision : By compensating for variations in sample preparation and instrument response, CsA-d4 significantly enhances the robustness and reliability of the assay, which is critical for clinical decision-making.[10][13]
The workflow involves adding a precise amount of CsA-d4 to every sample, calibrator, and quality control at the very beginning of the sample preparation process.
Experimental Protocol and Performance Data
The following outlines a typical protocol for the quantification of CsA in whole blood using LC-MS/MS with CsA-d4 as the internal standard.
A. Sample Preparation Protocol
-
Aliquoting : Pipette 50 µL of whole blood (calibrator, quality control, or patient sample) into a microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of a working solution of CsA-d4 in a suitable solvent (e.g., methanol).
-
Protein Precipitation : Add 200 µL of a precipitating agent, such as zinc sulfate or acetonitrile, to the sample.[13]
-
Vortexing and Centrifugation : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Injection : Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
B. Quantitative Data and Method Parameters
The performance of an LC-MS/MS method is characterized by its mass spectrometry parameters and validation metrics like linearity, precision, and accuracy.
Table 1: Representative Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Cyclosporin A (CsA) | 1202.8 | 1184.8 or 425.3 | ESI+ |
| This compound (CsA-d4) | 1206.9 | 1188.9 or 425.3 | ESI+ |
(Note: Specific m/z values can vary slightly based on instrumentation and adduct formation, such as [M+H]⁺ or [M+NH₄]⁺. Data compiled from multiple sources.)[14][15]
Table 2: Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity Range | 2.0 - 2,000 ng/mL[15] |
| Lower Limit of Quantitation (LLOQ) | 2.0 - 10.0 ng/mL[13][15] |
| Within-Run Precision (%CV) | < 10%[13][14][16] |
| Between-Run Precision (%CV) | < 10%[13][14][16] |
| Accuracy / Trueness | 90 - 110%[14][16] |
(Note: Performance characteristics are method-dependent and require validation in individual laboratories. Data represents typical values found in literature.)
Conclusion
The mechanism of action for this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By mirroring the chemical behavior of native Cyclosporin A while maintaining a distinct mass, CsA-d4 provides an essential internal reference. This allows for the correction of inevitable variations in the analytical workflow, ensuring that LC-MS/MS methods deliver the high accuracy and precision required for effective therapeutic drug monitoring. Understanding this mechanism is fundamental for researchers and clinicians who rely on these measurements to optimize immunosuppressive therapy and ensure patient safety.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of immunosuppression by cyclosporine, FK506, and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. youtube.com [youtube.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 13. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Cyclosporin A-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in quantitative analyses or for other research applications. This guide covers commercial suppliers, product specifications, the signaling pathway of Cyclosporin A, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
High-Purity this compound: Commercial Availability
A critical aspect of reliable quantitative analysis is the quality of the internal standard. Several reputable commercial suppliers offer high-purity this compound. The following table summarizes the key specifications from a selection of these suppliers to facilitate comparison.
| Supplier | Product Name | Purity | Analytical Method(s) | Molecular Formula | Molecular Weight |
| Pharmaffiliates | This compound (Major) | - | - | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |
| ESS Chem Co. | This compound | 98% by HPLC; >98% atom D | HPLC | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |
| LGC Standards | This compound (Major) | >95% (HPLC) | NMR, HPLC, MS | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.66 |
| MedchemExpress | This compound | 99.59% | - | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |
| Selleck Chemicals | This compound | - | - | - | - |
| Clearsynth | Cyclosporin-A-d4 | Not less than 95% | HPLC | - | - |
| Santa Cruz Biotechnology | This compound | ≥95% | - | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |
Mechanism of Action: The Calcineurin Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway, which is crucial for the activation of T-lymphocytes. The binding of Cyclosporin A to the intracellular protein cyclophilin forms a complex that inhibits the phosphatase activity of calcineurin.[1][2][3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor.[1][4] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][3] The suppression of IL-2 production is a primary mechanism behind the immunosuppressive action of Cyclosporin A, as IL-2 is essential for the proliferation and differentiation of T-cells.[3][5]
Experimental Protocol: Quantification of Cyclosporin A using LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of Cyclosporin A in biological matrices by LC-MS/MS. This is due to its ability to compensate for variations in sample preparation and matrix effects.[6]
Sample Preparation
A common method for sample preparation from whole blood involves protein precipitation.[7][8]
-
Aliquoting: Take a precise volume of the whole blood sample (e.g., 20 µL).[8]
-
Addition of Internal Standard and Precipitating Agent: Add a working solution containing this compound (at a known concentration, e.g., 50 µg/mL) and a protein precipitating agent, such as a zinc sulfate solution (e.g., 0.1 M) in methanol.[6][7][8]
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation and mixing of the internal standard with the sample.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve Cyclosporin A from other endogenous components in the sample matrix.
-
Column: A C18 or a phenyl-hexyl reversed-phase column is typically used.[7][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[8]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[8]
-
Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column.[8]
Tandem Mass Spectrometry
Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[8]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Cyclosporin A and this compound. For example:
-
Quantification: The concentration of Cyclosporin A in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Cyclosporin A and a constant concentration of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Cyclosporin A-d4 Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Cyclosporin A-d4 powder. The information presented herein is crucial for maintaining the integrity, purity, and performance of this critical reagent in research and development settings. This document outlines the known degradation pathways, provides recommended handling procedures, and details experimental protocols for stability assessment.
Introduction
This compound is the deuterated analog of Cyclosporin A, a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. As a cyclic peptide with a complex structure, its stability is paramount for obtaining reliable and reproducible experimental results. This guide serves as a comprehensive resource for ensuring the proper handling and storage of this compound powder.
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and maintain the isotopic enrichment of this compound powder.
Table 1: Recommended Storage Conditions for this compound Powder and Solutions
| Form | Storage Temperature | Duration | Additional Precautions |
| Powder | -20°C | Long-term | Protect from light. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. |
| Solutions | -80°C | Up to 6 months | Use a non-hygroscopic solvent. Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Handling Recommendations:
-
Hygroscopicity: this compound is a white solid and can be hygroscopic. Handle in a dry, inert atmosphere (e.g., a glove box) whenever possible to prevent absorption of atmospheric moisture, which can lead to isotopic dilution and hydrolysis.
-
Light Sensitivity: The compound should be protected from light to prevent potential photolytic degradation. Use amber vials or wrap containers in aluminum foil.
-
Solution Preparation: Solutions are reported to be unstable; it is recommended to prepare them fresh before use. If storage is necessary, follow the conditions outlined in Table 1. Use of newly opened, anhydrous solvents is recommended.
Physicochemical Stability Profile
The stability of this compound is influenced by several environmental factors, including temperature, pH, light, and oxidizing agents. The deuteration is not expected to significantly alter the chemical stability profile compared to the non-deuterated Cyclosporin A.
Table 2: Summary of Cyclosporin A Stability Under Stress Conditions
| Stress Condition | Observed Degradation | Primary Degradation Products |
| Acidic (Hydrolytic) | Significant degradation, especially at low pH.[1][2][3] | Isomerization to isocyclosporin A via N→O acyl shift.[1] Hydrolytic cleavage of the peptide backbone to form open-chain peptides.[2][4] |
| Basic (Hydrolytic) | Degradation observed, though generally less pronounced than under acidic conditions. | Further investigation is needed to fully characterize degradation products. |
| Oxidative | Relatively stable; no significant degradation reported in some studies.[5] | Further investigation is needed to confirm stability against various oxidizing agents. |
| Thermal | Stable at room temperature for limited periods.[6] The molecular structure in solution can be altered by temperature changes.[7] When heated to decomposition, it emits toxic fumes.[8] | Characterization of thermal degradants requires further study. |
| Photolytic | Potential for degradation upon exposure to light. | Characterization of photolytic degradants requires further study. |
Degradation Pathways
The primary degradation pathway for Cyclosporin A under acidic conditions is well-documented.
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for accurately determining the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method.
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Evaluate the formation of degradation products and ensure they are well-resolved from the parent peak.
Table 3: Example of a Stability-Indicating HPLC Method for Cyclosporin A
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60-70°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Mechanism of Action: A Brief Overview
Cyclosporin A (and its deuterated analog) exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.
Conclusion
The stability of this compound powder is crucial for its effective use in research and development. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of the compound. Understanding the potential degradation pathways and employing robust analytical methods for stability assessment are essential practices for generating reliable scientific data. This guide provides a foundational understanding to aid in these efforts.
References
- 1. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open-chain peptides obtained by acidic hydrolytic cleavage of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Cyclosporin A does not increase the oxidative susceptibility of low density lipoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature on molecular structure of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Enrichment and Purity of Cyclosporin A-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analytical methods or in other research applications.
Introduction to this compound
Cyclosporin A is a cyclic polypeptide of eleven amino acids that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1] this compound is a stable isotope-labeled version of Cyclosporin A, where four hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of Cyclosporin A in biological matrices.[2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.[3]
Isotopic Enrichment of this compound
The isotopic enrichment of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms. In the case of this compound, the ideal molecule contains exactly four deuterium atoms. However, the synthesis of deuterated compounds is a statistical process, which inevitably leads to a distribution of isotopic species, including molecules with fewer or more than the target number of deuterium atoms. Therefore, a thorough characterization of the isotopic distribution is essential for ensuring the quality and reliability of this compound as an internal standard.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Mass Shift | Representative Abundance (%) |
| d0 (Unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 5.0 |
| d4 | +4 | > 94.0 |
Note: The data presented in this table is a representative example based on typical specifications for commercially available this compound. Actual values may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.
Chemical Purity of this compound
In addition to isotopic enrichment, the chemical purity of this compound is a critical quality attribute. Chemical impurities can arise from the starting materials, the synthesis process, or degradation of the final product. These impurities can potentially interfere with the analytical method and compromise the accuracy of the results. High-performance liquid chromatography (HPLC) is the most common technique for assessing the chemical purity of this compound.
Table 2: Typical Chemical Purity Profile of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98.0% | Reverse-Phase HPLC |
| Related Impurities | ||
| - Cyclosporin B | ≤ 0.5% | HPLC |
| - Cyclosporin C | ≤ 0.5% | HPLC |
| - Cyclosporin D | ≤ 0.5% | HPLC |
| - Cyclosporin H | ≤ 0.5% | HPLC |
| - Other individual impurities | ≤ 0.2% | HPLC |
| - Total impurities | ≤ 2.0% | HPLC |
Note: The data in this table represents a typical purity profile. The specific impurities and their acceptance criteria should be defined based on the intended use of the this compound and the requirements of the analytical method. Always consult the lot-specific Certificate of Analysis.
Experimental Protocols
Determination of Isotopic Enrichment by Mass Spectrometry
This protocol provides a general procedure for determining the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).
Objective: To quantify the relative abundance of d0, d1, d2, d3, and d4 species of Cyclosporin A.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Chromatography: While chromatographic separation is not strictly necessary for this analysis, a short column can be used to desalt the sample before it enters the mass spectrometer.
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase: Isocratic elution with 70% acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 1200 to 1210.
-
Resolution: > 70,000
-
Acquire data for at least 1 minute to obtain an averaged spectrum.
-
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the [M+H]+ ions of the d0, d1, d2, d3, and d4 species of Cyclosporin A.
-
Integrate the peak areas for each isotopic species.
-
Calculate the relative abundance of each species by dividing the individual peak area by the sum of all isotopic peak areas and multiplying by 100.
-
Determination of Chemical Purity by HPLC
This protocol outlines a typical reverse-phase HPLC method for the analysis of the chemical purity of this compound.
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all peaks and multiplying by 100.
-
Identify and quantify known impurities using reference standards if available.
-
Visualizing the Mechanism of Action and Analytical Workflow
Cyclosporin A Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-cells. The following diagram illustrates the key steps in this signaling pathway.
Caption: Cyclosporin A's mechanism of action.
Experimental Workflow for Purity and Enrichment Analysis
The following diagram outlines the typical experimental workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
The Use of Cyclosporin A-d4 in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Cyclosporin A-d4 as an internal standard in pharmacokinetic (PK) studies of Cyclosporin A. Cyclosporin A is a potent immunosuppressant with a narrow therapeutic window and high pharmacokinetic variability, making precise quantification essential for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods, ensuring accuracy and precision in determining drug concentrations in biological matrices.
The Critical Role of Deuterated Internal Standards in Pharmacokinetics
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte, differing only in mass. This ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. The use of deuterated standards significantly improves the robustness, accuracy, and precision of bioanalytical methods.
Data Presentation: Pharmacokinetic Parameters of Cyclosporin A
The following table summarizes key pharmacokinetic parameters of Cyclosporin A from a study in stable adult renal transplant recipients. These values highlight the inter-individual variability and the importance of precise monitoring.
| Pharmacokinetic Parameter | Geometric Mean | Units |
| Cmax (Maximum Concentration) | 717 | ng/mL |
| AUCτ (Area Under the Curve) | 3108 | ng·h/mL |
Data from a pharmacokinetic conversion study in stable adult renal transplant recipients.[1]
Experimental Protocols
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Cyclosporin A in biological samples. The following is a detailed methodology for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is widely used for its simplicity and effectiveness in removing proteins from the sample matrix.
-
Reagents:
-
Precipitating Reagent: Methanol containing 0.1 M zinc sulfate.
-
Internal Standard Spiking Solution: this compound in methanol.
-
-
Procedure:
-
To 100 µL of whole blood sample, add 200 µL of the internal standard spiking solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Add 200 µL of the precipitating reagent.
-
Vortex again for 1 minute to facilitate protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of Cyclosporin A from endogenous interferences. A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the analyte.
-
Column Temperature: Maintained at an elevated temperature, for example, 60°C, to ensure sharp peak shapes and reproducible retention times.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammoniated adducts of the analytes are typically monitored as precursor ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporin A | 1220.0 ([M+NH4]+) | 1203.0 |
| This compound | 1224.0 ([M+NH4]+) | 1207.0 |
The precursor ion for Cyclosporin A is the ammoniated adduct.[2] The precursor and product ions for this compound are inferred based on a mass increase of 4 Da due to deuteration.
Mandatory Visualizations
Experimental Workflow for Cyclosporin A Quantification
Caption: Workflow for the bioanalysis of Cyclosporin A using this compound.
Signaling Pathway of Cyclosporin A
Caption: Mechanism of action of Cyclosporin A in inhibiting T-cell activation.
References
Methodological & Application
Application Note and Protocol: Quantification of Cyclosporin A in Whole Blood by LC-MS/MS using a Deuterated (d4) Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA is crucial to ensure efficacy while minimizing dose-related toxicities.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification in clinical and research settings, offering high sensitivity, specificity, and accuracy compared to immunoassay methods.[1][2][3]
This application note provides a detailed protocol for the quantification of Cyclosporin A in whole blood using a robust and rapid LC-MS/MS method. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Cyclosporin A-d4, to ensure accurate and precise quantification.
Experimental Protocols
1. Materials and Reagents
-
Cyclosporin A (CsA) reference standard
-
This compound (CsA-d4) internal standard (ISTD)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Zinc sulfate (analytical grade)
-
Human whole blood (drug-free, EDTA anticoagulant) for calibration standards and quality controls
2. Sample Preparation
A simple protein precipitation method is employed for the extraction of Cyclosporin A and its internal standard from whole blood.[4]
-
Pipette 100 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a precipitating reagent consisting of a 1:4 ratio of 0.4 M zinc sulfate in water to methanol, containing the this compound internal standard at an appropriate concentration.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[4]
3. Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving Cyclosporin A from potential matrix interferences. A C18 reversed-phase column is commonly used for this application.[1][5]
-
LC System: Agilent 1260 LC system or equivalent[4]
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size)[1][5]
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water[1]
-
Mobile Phase B: Methanol[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 60°C[1]
-
Gradient Elution: A gradient elution is employed to ensure optimal separation and a short run time. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 1.5 | 0 | 100 |
| 2.5 | 0 | 100 |
| 2.51 | 40 | 60 |
| 4.0 | 40 | 60 |
4. Mass Spectrometry (MS/MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[1][4]
-
Mass Spectrometer: Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer or equivalent[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Ion Source Parameters:
Data Presentation
Table 1: MRM Transitions and MS/MS Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Cyclosporin A and its d4-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Cyclosporin A | 1219.9 | 1202.8 | 10 | 175 | 12 |
| This compound | 1223.9 | 1206.8 | 10 | 170 | 12 |
Data adapted from Agilent Application Note.[4]
Table 2: Method Performance Characteristics
This method is expected to demonstrate excellent analytical performance with a wide linear range.
| Parameter | Expected Performance |
| Linear Range | 1.95 - 2,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.995[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Cyclosporin A quantification.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic of quantification using an internal standard.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantitative Analysis of Cyclosporin A in Whole Blood Using UPLC-HRMS with a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Therapeutic drug monitoring (TDM) of CsA is crucial to ensure efficacy while minimizing dose-related toxicity. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) has emerged as the gold standard for CsA quantification due to its high sensitivity, specificity, and accuracy compared to immunoassays.[1][3] This application note provides a detailed protocol for the development and validation of a UPLC-HRMS method for the quantitative analysis of Cyclosporin A in human whole blood, utilizing Cyclosporin A-d4 as an internal standard (ISTD).
Experimental Protocols
Materials and Reagents
-
Cyclosporin A (CAS 59865-13-3)
-
This compound (ISTD)
-
Formic acid (Analytical Grade)
-
Zinc sulfate heptahydrate (Analytical Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human whole blood (for calibration standards and quality controls)
Sample Preparation
A protein precipitation method is employed for the extraction of Cyclosporin A and the internal standard from whole blood samples.[1][4][5]
-
To 200 µL of whole blood sample, add 200 µL of 400 mM zinc sulfate heptahydrate solution and mix gently.
-
Add 50 µL of the this compound internal standard working solution (400 ng/mL in methanol).
-
Vortex the mixture for 1 minute.
-
Add 400 µL of acetonitrile and vortex again for 5 minutes.
-
Centrifuge the mixture at 11,290 x g for 5 minutes at 4°C.[1]
-
Transfer 800 µL of the supernatant to a clean polypropylene tube.
-
Evaporate the supernatant to dryness at 40°C using a vacuum centrifugal concentrator.[1]
-
Reconstitute the residue with 200 µL of the mobile phase A/B (55:45, v/v).[1]
-
Inject 5 µL of the reconstituted sample into the UPLC-HRMS system.[1]
UPLC-HRMS Conditions
The chromatographic separation and mass spectrometric detection are performed using a UPLC system coupled to a high-resolution mass spectrometer.
UPLC Conditions
| Parameter | Setting |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 5 µL[1] |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program [1]
| Time (min) | % Mobile Phase B |
| 0.0 | 45 |
| 1.0 | 50 |
| 2.5 | 80 |
| 3.0 | 100 |
| 5.0 | 100 |
| 5.1 | 45 |
| 7.0 | 45 |
HRMS Conditions
| Parameter | Setting |
| Mass Spectrometer | Q Exactive Mass Spectrometer or similar[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Mode | Full Scan |
| Capillary Voltage | 4,000 V[6] |
| Drying Gas Temperature | 225°C[6] |
| Drying Gas Flow | 9 L/min[6] |
| Nebulizer Pressure | 35 psi[6] |
Data Presentation
Mass Spectrometric Data
The exact masses of the protonated adducts for Cyclosporin A and the internal standard are monitored.
Table 2: Monitored m/z Values [1]
| Compound | Formula | Adduct | Exact m/z |
| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | [M+H]⁺ | 1202.8485 |
| This compound (ISTD) | C₆₂H₁₀₇D₄N₁₁O₁₂ | [M+H]⁺ | 1206.8727 |
Quantitative Performance
The method is validated according to FDA guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[1][3]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cyclosporin A | 5 - 800[1] | > 0.99 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low | 15 | < 15 | < 15 | 85 - 115 |
| Medium | 350 | < 15 | < 15 | 85 - 115 |
| High | 700 | < 15 | < 15 | 85 - 115 |
Note: The values in Tables 3 and 4 are representative and should be established during in-house method validation.
Visualizations
Caption: Experimental workflow for Cyclosporin A analysis.
Caption: Logical relationship of method development to clinical outcome.
References
- 1. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Cyclosporin A Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of whole blood for the quantitative analysis of Cyclosporin A (CsA). The following sections offer a comparative overview of common extraction techniques, present quantitative performance data, and provide step-by-step protocols for each method.
Introduction
Cyclosporin A is a potent immunosuppressant drug critical in preventing organ rejection in transplant patients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity. Accurate and reliable quantification of CsA requires robust sample preparation to remove interfering substances from the complex whole blood matrix prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The most common sample preparation techniques for CsA in whole blood are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on factors such as required sensitivity, sample throughput, cost, and available laboratory equipment.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes quantitative data from various studies on the different sample preparation methods for Cyclosporin A analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 86.8% - 92.5%[1] | ~88% - 92.1%[2][3] | >85%[4][5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL - 25 µg/L | 5 µg/L - 25 µg/L[2][3] | <10.0 µg/L[6] |
| Linearity Range | 5.85 - 1,890 ng/mL[7] | 10 - 1000 µg/L[3] | up to 5000 µg/L[4][5] |
| Inter-day Imprecision (CV%) | <7.7%[8] | 2.3% - 6.2%[2] | <8%[4][5] |
| Analysis Time per Sample | ~2 minutes | ~10-15 minutes[2][9] | Varies with automation |
Experimental Workflows and Protocols
This section details the experimental protocols for the three primary sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a precipitating agent, typically an organic solvent or a salt solution, to the whole blood sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
Caption: Workflow for Protein Precipitation.
Protocol: Protein Precipitation with Acetonitrile
-
Sample Preparation:
-
Pipette 100 µL of EDTA-anticoagulated whole blood into a 1.5 mL microcentrifuge tube.
-
Prepare a precipitation reagent by dissolving the internal standard (e.g., ascomycin or cyclosporin D) in acetonitrile.
-
-
Precipitation:
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. This method offers a cleaner extract compared to protein precipitation.
References
- 1. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micro method for liquid chromatographic determination of cyclosporin A in whole blood with use of a rapid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific method for the measurement of cyclosporin A in human whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid HPLC-mass spectrometry cyclosporin method suitable for current monitoring practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of cyclosporin-A in whole blood by simple and rapid reversed-phase HPLC utilizing a salting-out extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclosporin A Extraction from Plasma via Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Cyclosporin A (CsA) from plasma samples using protein precipitation methods. This technique is a rapid and effective way to prepare samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for therapeutic drug monitoring of CsA.
Introduction
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection. Due to its narrow therapeutic index and significant pharmacokinetic variability, routine monitoring of blood concentrations is crucial. Protein precipitation is a common sample preparation technique that involves adding a precipitating agent to a biological sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated and analyzed. This method is favored for its simplicity, speed, and cost-effectiveness.
The most common protein precipitation agents for CsA extraction include organic solvents like acetonitrile and methanol, as well as salt solutions such as zinc sulfate. The choice of precipitant can influence extraction efficiency, recovery, and the extent of matrix effects in the subsequent analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing different protein precipitation methods for Cyclosporin A extraction. This allows for a comparative assessment of their performance.
Table 1: Comparison of Protein Precipitation Methods for Cyclosporin A Extraction
| Precipitating Agent | Sample Volume | Precipitant:Sample Ratio | Recovery (%) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Acetonitrile | 25 µL | 2:1 (v/v) | >80% | Not Specified | Not Specified | [1][2][3] |
| Methanol | 1 mL | 3:1 (v/v) | >80% | Not Specified | <100 | [4] |
| Methanol with Zinc Sulfate | 20 µL | 20:1 (v/v) | Not Specified | 23.4 - 1890 | Not Specified | [5][6] |
| Acetonitrile with Zinc Sulfate | 100 µL | 2.5:1 (v/v) | >84% | Not Specified | 25 | [7] |
| Methanol (80%) with 2% Zinc Sulfate | Not Specified | Not Specified | Not Specified | 25 - 1000 µg/L | 25 µg/L | [8] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Below are detailed protocols for three common protein precipitation methods for Cyclosporin A extraction from plasma.
Protocol 1: Acetonitrile Precipitation
This protocol is a simple and widely used method for protein precipitation.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Cyclosporin D in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard. This results in a 2:1 ratio of ACN to plasma.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at room temperature to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Methanol Precipitation
Methanol is another effective organic solvent for protein precipitation.
Materials:
-
Plasma sample
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., Cyclosporin D in MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of methanol containing the internal standard for a 3:1 precipitant to sample ratio.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Protocol 3: Zinc Sulfate and Methanol/Acetonitrile Precipitation
The addition of zinc sulfate can enhance protein precipitation and is often used in combination with an organic solvent.[5][6][7][8]
Materials:
-
Plasma sample
-
Zinc sulfate solution (e.g., 0.05 M in water)
-
Methanol or Acetonitrile, HPLC grade
-
Internal Standard (IS) solution (e.g., Cyclosporin D in precipitating solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a solution of zinc sulfate in an organic solvent. For example, add 400 µL of a solution containing 80:20 methanol:2% zinc sulfate in water.[8]
-
Vortex the mixture vigorously for 10-20 seconds.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for protein precipitation-based extraction of Cyclosporin A from plasma.
Caption: General workflow for Cyclosporin A extraction from plasma using protein precipitation.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High pressure liquid chromatographic determination of cyclosporin A in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two rapid ultra performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) methods with common sample pretreatment for therapeutic drug monitoring of immunosuppressants compared to immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Cyclosporin A and its Deuterated Analog in Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of Cyclosporin A (CsA) and its deuterated internal standard, Cyclosporin A-d4 (CsA-d4), from human plasma. The method employs a reversed-phase C18 SPE cartridge, providing high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of Cyclosporin A in a clinical or research setting.
Introduction
Cyclosporin A is a potent immunosuppressant drug widely used in organ transplantation to prevent rejection. Therapeutic drug monitoring of CsA is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Accurate quantification is essential to optimize dosage and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[1][2] This protocol provides a detailed solid-phase extraction procedure that ensures high and reproducible recovery of both the analyte and the internal standard.
Experimental
Materials and Reagents
-
Cyclosporin A
-
This compound (Internal Standard)
-
Human Plasma (EDTA anti-coagulated)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Zinc Sulfate (Analytical Grade)
-
Formic Acid (LC-MS Grade)
-
C18 SPE Cartridges (e.g., 200mg, 3mL)[3]
Equipment
-
Vortex Mixer
-
Centrifuge
-
SPE Manifold
-
Nitrogen Evaporation System
-
LC-MS/MS System
Sample Preparation Protocol
A detailed, step-by-step protocol for the solid-phase extraction of Cyclosporin A and this compound is provided below.
-
Sample Pre-treatment (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 400 µL of a pre-treatment reagent consisting of 0.05 M zinc sulfate in 50% methanol/water.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of distilled water.[3] Do not allow the cartridge to dry out.
-
Sample Loading: Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of 50% acetonitrile/water to remove polar interferences.[3]
-
Analyte Elution: Elute the Cyclosporin A and this compound from the cartridge with 1 mL of 95% ethanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[6][7]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described SPE protocol, compiled from various studies employing similar methodologies.
Table 1: Recovery Data
| Analyte | Matrix | Mean Absolute Recovery (%) | Reference |
| Cyclosporin A | Human Plasma | 84.01 ± 9.9 | [6][7] |
| Cyclosporin A | Whole Blood | > 85 | [8][9] |
| Cyclosporin A | Human Plasma | 91 | [10] |
| Cyclosporin A | Whole Blood | 99 - 109 | [11][12] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 400.0 ng/mL | [6][7] |
| Limit of Quantitation (LOQ) | 5 ng/mL | [6][7] |
| Intra-day Precision (%CV) | ≤ 9 | [6][7] |
| Inter-day Precision (%CV) | < 8 | [8][9] |
| Correlation Coefficient (r) | 0.9986 | [6][7] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of Cyclosporin A and its d4 analog.
Caption: Workflow diagram of the solid-phase extraction protocol for Cyclosporin A.
Conclusion
The presented solid-phase extraction protocol offers a reliable and high-recovery method for the extraction of Cyclosporin A and its deuterated internal standard from human plasma. The clean extracts obtained are highly suitable for sensitive and accurate quantification by LC-MS/MS, making this protocol a valuable tool for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard ensures the accuracy and precision of the results by compensating for potential sample loss and matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic-electrospray mass spectrometric determination of cyclosporin A in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an automatic solid phase extraction and liquid chromatography mass spectrometry method by using a monolithic column for the analysis of Cyclosporin A in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction and liquid chromatography for improved assay of cyclosporine in whole blood or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cyclosporin A in Dried Blood Spots using d4-Cyclosporin A Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the immunosuppressant drug Cyclosporin A (CsA) in human dried blood spots (DBS). The protocol employs a simplified extraction procedure and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For accurate quantification, a stable isotope-labeled internal standard, Cyclosporin A-d4 (d4-CsA), is utilized. This method is suitable for therapeutic drug monitoring (TDM), offering a less invasive sampling technique compared to traditional venipuncture. The described workflow is ideal for clinical research, pharmaceutical development, and patient monitoring, providing high throughput and reliable results.
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant recipients and to treat various autoimmune disorders.[1] Due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[1][2]
Dried blood spot (DBS) sampling has emerged as a patient-centric alternative to conventional venous blood collection.[3] This technique requires only a small volume of capillary blood, typically obtained via a finger prick, which is then spotted onto a filter card.[2] The advantages of DBS include minimal invasiveness, ease of sample collection and transport, and improved sample stability.[4][5]
This application note provides a comprehensive protocol for the extraction and quantification of Cyclosporin A from DBS samples using LC-MS/MS. The use of a deuterated internal standard, d4-Cyclosporin A, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Workflow
Caption: Experimental workflow for Cyclosporin A analysis from DBS samples.
Materials and Reagents
-
Cyclosporin A certified reference standard
-
This compound (d4-CsA) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human whole blood (for calibration standards and quality controls)
-
DBS collection cards (e.g., Whatman 903 or equivalent)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
DBS puncher with 3 mm diameter punch
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Precision pipettes
Protocols
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Cyclosporin A and d4-Cyclosporin A in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of Cyclosporin A by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of d4-Cyclosporin A in methanol at a concentration of 100 ng/mL.
-
Calibration Standards and QCs: Spike drug-free whole blood with the Cyclosporin A working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
DBS Preparation: Spot 15 µL of each calibration standard and QC sample onto the DBS cards. Allow the spots to dry completely at ambient temperature for at least 3 hours.
Sample Preparation and Extraction
-
Punch a 3 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the d4-Cyclosporin A working solution (100 ng/mL in methanol) to each tube. This solution serves as both the internal standard and the extraction solvent.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at room temperature for 20 minutes with occasional vortexing to ensure complete extraction.
-
Centrifuge the tubes at 14,000 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 50 °C |
| Injection Vol. | 10 µL |
| Gradient | Start at 30% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate. |
| Run Time | ~2.5 minutes |
Tandem Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cyclosporin A Transition | m/z 1220.8 -> 1203.8 |
| d4-Cyclosporin A Transition | m/z 1224.8 -> 1207.8 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation results reported in the literature for similar assays.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Cyclosporin A | 5 - 2000[4] | 5.85 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | ~30 | < 15% | < 15% | ± 15% |
| Medium | ~300 | < 15% | < 15% | ± 15% |
| High | ~1500 | < 15% | < 15% | ± 15% |
Note: Acceptance criteria for precision (%CV) and accuracy (% Bias) are typically within ±15% (±20% for LLOQ).
Discussion
This application note outlines a straightforward and rapid LC-MS/MS method for the quantification of Cyclosporin A in dried blood spots. The simple protein precipitation with methanol, which also contains the d4-labeled internal standard, streamlines the sample preparation process. The use of a deuterated internal standard is critical for mitigating potential inaccuracies arising from hematocrit effects, spot volume variations, and ion suppression.[6]
The described chromatographic conditions provide a short run time, making the method suitable for high-throughput analysis. The sensitivity of the assay, with a lower limit of quantification around 5 ng/mL, is sufficient for therapeutic drug monitoring in clinical practice.[4] The validation data demonstrates that the method is precise, accurate, and reliable for the intended purpose.
Conclusion
The detailed protocol for the analysis of Cyclosporin A in dried blood spots using d4-Cyclosporin A as an internal standard offers a robust and sensitive solution for therapeutic drug monitoring. This DBS-based LC-MS/MS method provides a minimally invasive and convenient alternative to traditional blood sampling, facilitating better patient care and adherence to monitoring schedules. The method is well-suited for clinical laboratories and research settings requiring accurate and high-throughput analysis of Cyclosporin A.
References
- 1. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical validation of dried blood spot sampling in therapeutic drug monitoring of ciclosporin A in allogeneic stem cell transplant recipients: direct comparison between capillary and venous sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of cyclosporin A in dried blood spots using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of ciclosporin A and tacrolimus in heart lung transplant patients using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a Fully Automated Dried Blood Spot Method for Therapeutic Drug Monitoring of Immunosuppressants: Another Step Toward Implementation of Dried Blood Spot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cyclosporin A and its Deuterated Internal Standard (d4-Cyclosporin A) using HPLC
Introduction
Cyclosporin A is a potent immunosuppressant drug critical in preventing organ transplant rejection and treating autoimmune diseases.[1] Therapeutic drug monitoring of Cyclosporin A is essential to ensure efficacy while avoiding toxicity. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Cyclosporin A and its deuterated internal standard, d4-Cyclosporin A, in biological matrices. The use of a deuterated internal standard, such as d4-Cyclosporin A or d12-Cyclosporin A, is a standard practice in LC-MS/MS analysis to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3][4]
Principle
This method utilizes reversed-phase HPLC to separate Cyclosporin A and d4-Cyclosporin A. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase (typically C18) and a polar mobile phase. The composition of the mobile phase is a critical factor in achieving optimal separation and peak resolution.[5] Detection is commonly performed using UV absorbance at a low wavelength (around 210 nm) or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS).[2]
Chromatographic Conditions
A variety of mobile phase compositions have been successfully employed for the analysis of Cyclosporin A. The selection often depends on the specific column chemistry and the detector being used. A common approach involves a mixture of an organic solvent, typically acetonitrile, and an aqueous component, which may be water or a buffer.[6] Additives such as trifluoroacetic acid (TFA), phosphoric acid, or ammonium acetate are often included to improve peak shape and resolution.[1][7][8]
Data Presentation: Comparison of HPLC Mobile Phase Compositions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Organic Solvent | Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile |
| Aqueous Phase | Water with 0.1% Trifluoroacetic Acid | 0.04 M Monobasic Potassium Phosphate (pH 2.5) | Water | Water with 0.1% Acetic Acid and 10 mM Ammonium Acetate |
| Composition (v/v) | 80:20 (ACN:Aqueous)[1] | 65:35 (ACN:Aqueous)[9] | 70:30 (ACN:Aqueous) | Gradient |
| Column | XTerra C18 (150x4.6 mm, 5 µm)[1] | Nova-Pak Phenyl (4 µm)[9] | C18 | Agilent Poroshell 120 EC-C18 |
| Column Temperature | Ambient | 75°C[9] | 80°C | Not Specified |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[9] | 1.0 mL/min | 0.3 mL/min[7] |
| Detection | UV at 210 nm[1] | UV at 205 nm[9] | UV at 210 nm | MS/MS |
| Internal Standard | Not specified | Naproxen[9] | Not specified | Deuterated standards |
Experimental Protocol: HPLC Separation of Cyclosporin A and d4-Cyclosporin A
This protocol provides a general procedure for the analysis of Cyclosporin A and d4-Cyclosporin A. It is recommended to optimize the parameters for your specific instrumentation and sample type.
1. Materials and Reagents
-
Cyclosporin A reference standard
-
d4-Cyclosporin A (or other suitable deuterated analog) internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation)
-
Zinc Sulfate (for protein precipitation)
-
Whole blood samples
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Cyclosporin A and d4-Cyclosporin A in methanol.
-
Working Standards: Prepare a series of working standards by spiking blank whole blood with known concentrations of Cyclosporin A and a fixed concentration of d4-Cyclosporin A.
-
Sample Pre-treatment: For whole blood samples, perform protein precipitation. A common method involves the addition of a zinc sulfate solution in an acetonitrile-water mixture.[10] After vortexing and centrifugation, the supernatant is collected.
3. HPLC System and Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (80:20, v/v).[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Elevated temperatures, such as 75°C or 80°C, have been shown to improve peak shape and reduce run times.[9]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 210 nm.[1]
4. Data Analysis
-
Identify and integrate the peaks corresponding to Cyclosporin A and d4-Cyclosporin A.
-
Calculate the ratio of the peak area of Cyclosporin A to the peak area of d4-Cyclosporin A.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Cyclosporin A standards.
-
Determine the concentration of Cyclosporin A in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for Cyclosporin A analysis.
Caption: Factors influencing HPLC separation of Cyclosporin A.
References
- 1. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. jetir.org [jetir.org]
- 7. Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Development of a HPLC method for the determination of cyclosporin-A in rat blood and plasma using naproxen as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Detection of Cyclosporin A-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cyclosporin A using Cyclosporin A-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust and accurate methods for therapeutic drug monitoring and research applications.
Introduction
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection and to treat various autoimmune disorders. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Cyclosporin A in whole blood is crucial to ensure efficacy while minimizing toxicity.[1][2] LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, specificity, and accuracy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[5][6]
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and liquid chromatography conditions for the detection of Cyclosporin A and its deuterated internal standard, this compound. These parameters may require optimization based on the specific instrumentation used.
Table 1: Mass Spectrometry Parameters for Cyclosporin A and this compound
| Parameter | Cyclosporin A | This compound | Reference |
| Precursor Ion (m/z) | 1219.9 (Ammonium Adduct [M+NH₄]⁺) or 1202.8 ([M+H]⁺) | 1223.9 (Ammonium Adduct [M+NH₄]⁺) or 1206.8 ([M+H]⁺) | [6] |
| Product Ion (m/z) | 1202.8 or 1184.8 | 1206.8 or 1188.8 | [6][7] |
| Dwell Time (ms) | 10 - 120 | 10 - 120 | [3][6] |
| Fragmentor Voltage (V) | 170 - 175 | 170 | [6] |
| Collision Energy (V) | 12 | 12 | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [3][8] |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value | Reference |
| LC Column | C18 (e.g., 50 x 2.1 mm, 2.7 µm) | [3][9] |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water | [3][9] |
| Mobile Phase B | Methanol | [3][9] |
| Flow Rate | 0.5 mL/min | [3][9] |
| Injection Volume | 10 µL | [3][9] |
| Column Temperature | 60 °C | [3][9] |
| Gradient | Gradient elution is typically used. An example gradient starts at 60% B, increases to 100% B, and then returns to initial conditions for column re-equilibration. | [3][9] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a common and effective method for extracting Cyclosporin A from whole blood samples.
Materials:
-
Whole blood samples (collected in EDTA tubes)[2]
-
This compound internal standard working solution
-
Precipitating reagent: 0.4 M Zinc Sulfate in Methanol (1:4 v/v)[6] or 0.05 M Zinc Sulfate in 50% Methanol/Water[3][9]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow all samples (calibrators, controls, and patient samples) and reagents to come to room temperature.[2]
-
In a microcentrifuge tube, add 100 µL of whole blood.[6]
-
Add a known amount of this compound internal standard working solution.
-
Add 200 µL of the precipitating reagent.[6]
-
Vortex the mixture vigorously for 30 seconds.[6]
-
Centrifuge at 10,000 rpm for 4-5 minutes to pellet the precipitated proteins.[3][6]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample extract onto the LC column.
-
Run the LC gradient and acquire data on the mass spectrometer using the multiple reaction monitoring (MRM) mode with the transitions specified in Table 1.
-
Process the data using appropriate software to determine the peak area ratios of Cyclosporin A to this compound.
-
Quantify the concentration of Cyclosporin A in the samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of the analyte.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Cyclosporin A in whole blood using LC-MS/MS.
Caption: Experimental workflow for Cyclosporin A analysis.
Signaling Pathway of Cyclosporin A
This diagram illustrates the mechanism of action of Cyclosporin A, highlighting its role in the inhibition of the calcineurin-NFAT signaling pathway.
Caption: Cyclosporin A signaling pathway.
Cyclosporin A exerts its immunosuppressive effects by binding to the intracellular protein cyclophilin.[10] This complex then inhibits calcineurin, a phosphatase that is crucial for the activation of the Nuclear Factor of Activated T-cells (NF-AT).[11][12] By preventing the dephosphorylation of NF-AT, Cyclosporin A blocks its translocation to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[11][13] The reduction in IL-2 levels ultimately leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.[13][14]
References
- 1. QEHB Pathology Departments - Cyclosporin (Ciclosporine) [qehbpathology.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 11. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Reconstitution of Cyclosporin A-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection. Its deuterated analog, Cyclosporin A-d4, serves as a critical internal standard for quantitative analysis by mass spectrometry (LC-MS), enabling precise and accurate measurement of Cyclosporin A levels in biological matrices.[1][2] Proper sample preparation, including the reconstitution of evaporated this compound, is paramount for reliable analytical results.
These application notes provide detailed protocols for the selection of an appropriate reconstitution solvent and the procedure for preparing this compound solutions. The choice of solvent is critical and depends on the downstream application, such as cell-based assays or chromatographic analysis.
Reconstitution Solvent Selection
The selection of a suitable solvent is crucial for the successful reconstitution of this compound. Due to its lipophilic nature, Cyclosporin A and its deuterated form are sparingly soluble in aqueous solutions.[3] Therefore, organic solvents are necessary to achieve complete dissolution. The choice of solvent will depend on the intended application and compatibility with subsequent analytical methods.
Table 1: Solubility of Cyclosporin A in Various Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL[1][4] | A versatile solvent for creating high-concentration stock solutions. May require ultrasonication for complete dissolution.[1] Hygroscopic nature can impact solubility, so use of fresh, high-purity DMSO is recommended.[1] |
| Ethanol | ~10-14 mg/mL[3][4] | A common and less toxic alternative to other organic solvents. Suitable for many in vitro applications. |
| Methanol | >100 mg/g[5] | Offers high solubility and is a common solvent for analytical standards. |
| Acetonitrile | >100 mg/g[5] | Widely used in reversed-phase chromatography (RP-HPLC and LC-MS) and can be a good choice if the reconstituted sample will be directly injected.[6] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | Useful for preparing stock solutions that will be further diluted in aqueous buffers.[3] |
| Methylene Chloride | ~10 mg/mL[4][5] | Effective solvent but its volatility and toxicity require careful handling in a fume hood. |
| Chloroform | ~6 mg/mL[4] | Similar to methylene chloride, it is an effective solvent but with significant health and safety considerations. |
Note: The solubility of this compound is expected to be comparable to that of unlabeled Cyclosporin A. For applications requiring aqueous solutions, it is recommended to first dissolve this compound in a water-miscible organic solvent such as DMSO or ethanol before further dilution in the aqueous buffer.[3]
Experimental Protocols
Materials and Equipment
-
This compound (solid, post-evaporation)
-
Selected reconstitution solvent (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for DMSO)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.[7]
Reconstitution Protocol for a Stock Solution
This protocol describes the reconstitution of evaporated this compound to prepare a stock solution.
-
Solvent Selection: Choose a suitable organic solvent from Table 1 based on your experimental requirements.
-
Solvent Addition: Add a precise volume of the selected solvent to the vial containing the evaporated this compound. The volume will depend on the desired final concentration of the stock solution.
-
Vortexing: Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Ultrasonication (if necessary): If using DMSO or if complete dissolution is not achieved by vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
Storage: Store the reconstituted stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.[4] Protect from light.[8]
Preparation of Working Solutions
For most applications, the stock solution will need to be diluted to a working concentration.
-
Diluent Selection: Choose a diluent that is compatible with your analytical method. For LC-MS applications, this is often the mobile phase or a solvent mixture similar in composition.
-
Serial Dilution: Perform serial dilutions from the stock solution to achieve the desired working concentration.
-
Vortexing: Vortex each diluted solution to ensure homogeneity.
Visualizations
Experimental Workflow for Reconstitution
Caption: Workflow for the reconstitution of this compound.
Logical Flow for Solvent Selection
Caption: Decision tree for selecting a reconstitution solvent.
Safety and Handling
Cyclosporin A is a potent immunosuppressant and should be handled with care.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound.[7]
-
Engineering Controls: Whenever possible, handle solid this compound and prepare solutions in a chemical fume hood to avoid inhalation of dust particles.[7]
-
Waste Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with your institution's hazardous waste disposal procedures.
By following these guidelines, researchers can ensure the accurate and safe preparation of this compound solutions for their analytical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
How to prepare Cyclosporin A-d4 stock and working solutions.
An essential guide for the precise preparation of Cyclosporin A-d4 solutions, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols, storage conditions, and a summary of the mechanism of action to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
Cyclosporin A is a potent immunosuppressant derived from the fungus Tolypocladium inflatum. It primarily acts on T-lymphocytes to inhibit the production of cytokines, most notably Interleukin-2 (IL-2), which is critical for T-cell activation.[1][2] this compound is the deuterium-labeled version of Cyclosporin A.[3][4] This stable isotope-labeled compound is an invaluable tool in research and drug development, frequently used as an internal standard for quantitative analysis by mass spectrometry (LC-MS or GC-MS) or as a tracer in pharmacokinetic studies.[3][5]
Mechanism of Action
Cyclosporin A exerts its immunosuppressive effects through a specific intracellular pathway. It binds to a cytosolic protein called cyclophilin, forming a complex.[1][6][7] This Cyclosporin A-cyclophilin complex then targets and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9][10]
Normally, upon T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[1][10] This dephosphorylation allows NF-AT to translocate from the cytoplasm into the nucleus, where it binds to the promoter regions of specific genes and initiates the transcription of cytokines like IL-2.[1][6] By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation and subsequent nuclear translocation of NF-AT, thereby blocking gene transcription for IL-2 and other inflammatory cytokines and halting the T-cell activation cascade.[1][9]
Experimental Protocols
Materials Required
-
This compound (solid powder)
-
High-purity organic solvents (e.g., DMSO, Ethanol)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Sonicator (optional, for enhancing solubility)
-
Pipettes and sterile, filtered pipette tips
Preparation of this compound Stock Solution
-
Pre-analysis : Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation.
-
Weighing : Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition : Add the appropriate volume of the chosen organic solvent to the powder to achieve the desired stock concentration. Purging the solvent with an inert gas before use is recommended.[11]
-
Dissolution : Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution, particularly for higher concentrations in DMSO.[3]
-
Storage : Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light.[3] Store as recommended in the stability table below.
Quantitative Data for Stock Solution Preparation
| Solvent | Solubility (approx.) | Molar Concentration (for 10 mg/mL) | Notes |
| DMSO | 62.5 mg/mL[3] | ~8.29 mM | Requires sonication for higher concentrations.[3] Use freshly opened, anhydrous DMSO. |
| Ethanol | 50 mg/mL[3] | ~8.29 mM | A commonly used solvent for stock preparation. |
| Dimethylformamide (DMF) | 20 mg/mL[11] | ~16.58 mM | Useful for subsequent dilution into aqueous buffers.[11] |
| Methanol | Soluble[7] | - | Data on maximum solubility is limited. |
| Acetone | Soluble[12] | - | Data on maximum solubility is limited. |
| Chloroform | Soluble[12] | - | Data on maximum solubility is limited. |
Molecular Weight of this compound is ~1206.66 g/mol .[12][13]
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution with cell culture medium or an appropriate buffer.
-
Calculate Dilution : Determine the volume of stock solution required to achieve the final desired concentration in your working solution.
-
Dilution : Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or buffer.
-
Mixing : Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can be detrimental to proteins in the medium.
-
Fresh Preparation : Cyclosporin A is sparingly soluble in aqueous solutions.[11] It is highly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[11] For improved solubility in aqueous buffers, a stock made in DMF can be diluted.[11]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C[3][13] | ≥ 3 years[4] | Protect from light, keep desiccated.[7] |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months[3] | Aliquot to prevent freeze-thaw cycles. Protect from light, store under inert gas.[3] |
| -20°C | Up to 1 month[3] | Protect from light, store under inert gas.[3] | |
| Working Solution (in aqueous buffer) | 2-8°C | ≤ 1 day[11] | Prepare fresh before use. Solutions are unstable.[4][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ciclosporin - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. usbio.net [usbio.net]
- 13. This compound (Major) | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Cyclosporin A-d4 in Automated Sample Preparation Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Cyclosporin A-d4 as an internal standard in the automated sample preparation and analysis of Cyclosporin A in whole blood samples. The methodologies described are optimized for high-throughput therapeutic drug monitoring (TDM) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of blood concentrations is crucial. Automated sample preparation systems offer significant advantages in clinical laboratories by increasing throughput, improving reproducibility, and reducing manual errors. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations during the analytical process.[1][2]
This application note details a validated method for the automated extraction and analysis of Cyclosporin A from whole blood using this compound as the internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of automated LC-MS/MS methods for Cyclosporin A analysis using a deuterated internal standard.
Table 1: Linearity and Range of Quantification
| Analyte | Internal Standard | Linearity Range (ng/mL) | r² | Reference |
| Cyclosporin A | This compound | 1.95 - 2000 | >0.99 | [3] |
| Cyclosporin A | This compound | 10 - 1500 | Not Reported | [2] |
| Cyclosporin A | Deuterated Standard | 2 - 1250 | >0.997 | [1] |
Table 2: Precision and Accuracy
| Analyte | Internal Standard | QC Level | Within-Run CV (%) | Between-Run CV (%) | Accuracy (%) | Reference |
| Cyclosporin A | This compound | Not Specified | 1.8 - 13.0 | 1.8 - 13.0 | Not Reported | [2] |
| Cyclosporin A | Deuterated Standard | Low, Med, High | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 (Intra-assay), 90 - 113 (Inter-assay) | [1] |
Table 3: Recovery
| Analyte | Internal Standard | Recovery (%) | Reference |
| Cyclosporin A | Deuterated Standard | 76.6 - 84 | [1] |
Experimental Protocols
Materials and Reagents
-
Cyclosporin A certified reference material
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Zinc sulfate
-
Whole blood calibrators and quality control samples
Automated Sample Preparation: Protein Precipitation
This protocol is designed for an automated liquid handling system such as the Hamilton MassSTAR or Tecan Fluent.
-
Sample Homogenization: Place whole blood samples, calibrators, and controls on the automated system's rack. The system should be programmed to gently mix the samples to ensure homogeneity.[4]
-
Aliquoting: The liquid handling system aspirates a defined volume (e.g., 50-100 µL) of each sample and dispenses it into a 96-well deep-well plate.[4][5]
-
Internal Standard Addition: The system adds a precipitating reagent containing this compound to each well. A typical reagent is a 1:4 ratio of 0.4 M zinc sulfate to methanol.[3]
-
Precipitation and Mixing: The plate is agitated on an integrated shaker for a defined period (e.g., 30 seconds to 5 minutes) to ensure thorough mixing and protein precipitation.[3][4]
-
Centrifugation: The 96-well plate is automatically transferred to an integrated centrifuge and spun at high speed (e.g., 10,000 rpm for 4 minutes) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: The automated system carefully aspirates the supernatant from each well, avoiding the protein pellet, and transfers it to a clean 96-well plate for analysis.[4]
-
Injection: The final sample plate is transferred to the LC-MS/MS autosampler for injection.
LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1260 or equivalent |
| Column | C18 or Phenyl-Hexyl, short column for high throughput |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 50 - 70°C |
| Run Time | 1 - 2.5 minutes |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6460/6470 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | Cyclosporin A: 1219.9 -> 1202.8, this compound: 1223.9 -> 1206.8 |
| Fragmentor Voltage | Optimized for each analyte (e.g., 170-175 V) |
| Collision Energy | Optimized for each analyte (e.g., 12 V) |
Visualizations
Cyclosporin A Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by Cyclosporin A.
Caption: Cyclosporin A's immunosuppressive mechanism of action.
Automated Sample Preparation Workflow
The diagram below outlines the logical flow of the automated sample preparation process.
Caption: Automated workflow for immunosuppressant sample preparation.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. assets-robotics.hamiltoncompany.com [assets-robotics.hamiltoncompany.com]
- 5. tecan.com [tecan.com]
Troubleshooting & Optimization
Optimizing cone voltage and collision energy for Cyclosporin A-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin A-d4. Our goal is to help you optimize your experimental workflow and overcome common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in mass spectrometry?
A1: For this compound, the most commonly monitored precursor ion is the ammonium adduct [M+NH₄]⁺ at m/z 1223.9. A common product ion for quantification is m/z 1206.8.[1] It is often recommended to monitor the ammonium adduct for enhanced sensitivity compared to the protonated molecule.
Q2: Why is my signal intensity for this compound low?
A2: Low signal intensity can be due to several factors:
-
Suboptimal cone voltage and collision energy: These parameters must be properly optimized for your specific instrument and experimental conditions.
-
Matrix effects: Components in your sample matrix (e.g., whole blood) can suppress the ionization of this compound. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is effective.
-
Incorrect mobile phase additives: The use of ammonium formate or acetate in the mobile phase can promote the formation of the desired ammonium adduct, leading to better sensitivity.
-
Source conditions: Inappropriate settings for parameters like gas temperature, nebulizer pressure, and capillary voltage can negatively impact signal intensity.
Q3: I am observing high background noise in my chromatogram. What can I do?
A3: High background noise can originate from the sample matrix, LC system, or mass spectrometer.
-
Sample Preparation: Improve your sample cleanup procedure to remove interfering substances.
-
LC Method: Ensure your chromatographic method provides adequate separation of this compound from matrix components. A divert valve can be used to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.
-
Mass Spectrometer: Check for and clean any contamination in the ion source.
Q4: My retention time for this compound is shifting between injections. What is the cause?
A4: Retention time shifts are typically related to the LC system.
-
Column Equilibration: Ensure the column is fully equilibrated between injections.
-
Mobile Phase: Check for any changes in the mobile phase composition, such as solvent evaporation or incorrect preparation.
-
Pump Performance: Inconsistent pump performance can lead to fluctuations in the gradient and retention time.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Optimal Fragmentation
Symptom: The precursor ion is the most abundant peak in the MS/MS spectrum, with very low intensity of the desired product ion.
Possible Cause: The collision energy is too low.
Solution:
-
Perform a collision energy ramping experiment.
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
While monitoring the precursor ion (m/z 1223.9) and the expected product ion (m/z 1206.8), gradually increase the collision energy.
-
Plot the intensity of the product ion against the collision energy to determine the optimal value that yields the highest product ion intensity.
Issue 2: In-source Fragmentation
Symptom: Observation of the product ion in the full scan MS spectrum (without collision energy applied).
Possible Cause: The cone voltage (or equivalent parameter, e.g., fragmentor voltage) is set too high, causing the molecule to fragment in the ion source.
Solution:
-
Perform a cone voltage optimization experiment.
-
Infuse a standard solution of this compound.
-
Monitor the intensity of the precursor ion (m/z 1223.9) as you incrementally increase the cone voltage.
-
Select a cone voltage that maximizes the precursor ion intensity without causing significant in-source fragmentation.
Issue 3: Inconsistent Quantitation with this compound as an Internal Standard
Symptom: Poor precision and accuracy in the quantification of Cyclosporin A.
Possible Cause: Isotopic contribution from the unlabeled Cyclosporin A to the this compound signal, especially at high concentrations of the analyte. Some studies suggest that internal standards with a higher degree of deuteration, like Cyclosporin A-d12, may provide better accuracy.[2][3]
Solution:
-
Evaluate the isotopic overlap between Cyclosporin A and this compound at the highest concentration of your calibration curve.
-
If significant interference is observed, consider using an alternative internal standard such as Cyclosporin A-d12.
-
Ensure that the concentration of the internal standard is appropriate for the expected concentration range of the analyte.
Experimental Protocols
Optimization of Cone Voltage and Collision Energy
This protocol describes a general procedure for optimizing the cone voltage and collision energy for this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Cone Voltage Optimization: a. Set up the mass spectrometer to operate in positive ESI mode. b. Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min). c. Set the collision energy to a low value (e.g., 5 eV). d. Acquire full scan mass spectra while ramping the cone voltage (or equivalent parameter) across a relevant range (e.g., 20-200 V). e. Plot the intensity of the precursor ion ([M+NH₄]⁺, m/z 1223.9) versus the cone voltage. f. The optimal cone voltage is the value that provides the maximum intensity for the precursor ion.
-
Collision Energy Optimization: a. Set the cone voltage to the optimized value determined in the previous step. b. Set up a multiple reaction monitoring (MRM) experiment to monitor the transition from the precursor ion (m/z 1223.9) to the expected product ion (m/z 1206.8). c. While infusing the standard solution, ramp the collision energy across a suitable range (e.g., 5-50 eV). d. Plot the intensity of the product ion versus the collision energy. e. The optimal collision energy is the value that yields the maximum product ion intensity.
Data Presentation
| Parameter | Analyte | Value | Instrument Example | Reference |
| Precursor Ion (m/z) | This compound | 1223.9 | Agilent Triple Quadrupole | [1] |
| Product Ion (m/z) | This compound | 1206.8 | Agilent Triple Quadrupole | [1] |
| Cone Voltage (as Fragmentor Voltage) | This compound | 170 V | Agilent Triple Quadrupole | [1] |
| Collision Energy | This compound | 12 V | Agilent Triple Quadrupole | [1] |
| Precursor Ion (m/z) | Cyclosporin A | 1219.9 | Agilent Triple Quadrupole | [1] |
| Product Ion (m/z) | Cyclosporin A | 1202.8 | Agilent Triple Quadrupole | [1] |
| Cone Voltage (as Fragmentor Voltage) | Cyclosporin A | 175 V | Agilent Triple Quadrupole | [1] |
| Collision Energy | Cyclosporin A | 12 V | Agilent Triple Quadrupole | [1] |
| Precursor Ion (m/z) | Cyclosporin A-d12 | 1232.0 | Applied Biosystems | [2] |
| Product Ion (m/z) | Cyclosporin A-d12 | 1215.2 | Applied Biosystems | [2] |
| Declustering Potential | Cyclosporin A-d12 | 60 V | Applied Biosystems | [2] |
| Collision Energy | Cyclosporin A-d12 | 30 V | Applied Biosystems | [2] |
Note: The optimal values can vary between different mass spectrometer models and manufacturers. The table above provides examples from specific studies and should be used as a starting point for your own method development.
Visualizations
Caption: Workflow for optimizing cone voltage and collision energy.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize matrix effects in Cyclosporin A bioanalysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Cyclosporin A (CsA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the target analyte.[1] In the analysis of biological fluids like whole blood or plasma, endogenous substances such as phospholipids and proteins are major contributors to matrix effects.[2]
Q2: Why is the bioanalysis of Cyclosporin A particularly susceptible to matrix effects?
A2: The bioanalysis of Cyclosporin A (CsA), a potent immunosuppressant, is challenging due to its complex biological matrix (typically whole blood), high inter- and intra-patient pharmacokinetic variability, and narrow therapeutic index.[3] Whole blood is rich in proteins and phospholipids, which are known to cause significant matrix effects, particularly ion suppression, in electrospray ionization (ESI) mass spectrometry. Inadequate sample cleanup can lead to these interfering substances co-eluting with CsA, compromising the accuracy of the results.
Q3: What are the primary sources of matrix effects in whole blood or plasma samples?
A3: The most significant sources of matrix effects in blood and plasma samples are:
-
Phospholipids: These endogenous molecules are a major cause of ion suppression and can build up in the LC-MS system, fouling the interface.[4]
-
Proteins: Although largely removed during initial sample preparation, residual proteins or peptides can still interfere with ionization.[5]
-
Salts and other endogenous small molecules: These can also compete with the analyte for ionization.[1]
-
Anticoagulants and other additives: Components from sample collection tubes can sometimes cause interference.
Q4: How can I detect and quantify matrix effects in my Cyclosporin A assay?
A4: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure CsA solution into the mass spectrometer after the analytical column.[6] A blank, extracted matrix sample is then injected.[6] Any dip or rise in the baseline signal at the retention time of CsA indicates ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike Method: This quantitative method is more common for validation.[2] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set B) with the peak area of the analyte in a neat solution (Set A). The matrix effect is calculated as a percentage: ME (%) = (B / A) * 100 . A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Q5: What are the main strategies to minimize or eliminate matrix effects?
A5: A multi-pronged approach is most effective:
-
Optimized Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering the analyte. Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2] SPE, particularly methods designed for phospholipid removal, is often superior to simple protein precipitation.
-
Chromatographic Separation: Modifying LC conditions (e.g., column chemistry, mobile phase composition, gradient) can separate CsA from co-eluting matrix components.[6]
-
Use of an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for signal variations.[7] A stable isotope-labeled (SIL) internal standard, such as CsA-d12, is considered the gold standard.[3][8]
Troubleshooting Guides
Problem: I am observing significant ion suppression in my assay.
-
Possible Cause: Co-elution of phospholipids is a very common cause of ion suppression. Standard protein precipitation is often insufficient for complete phospholipid removal.[4]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from a simple protein precipitation method to a more advanced technique. Solid-Phase Extraction (SPE) with mixed-mode or specific phospholipid removal sorbents can drastically reduce interferences.[4] HybridSPE®-Phospholipid technology combines protein precipitation with specific phospholipid removal in one step.
-
Optimize Chromatography: Ensure that CsA is chromatographically separated from the region where phospholipids typically elute. A study showed that using a mixture of methanol and acetonitrile as the organic mobile phase can help separate analytes from phospholipids.
-
Verify Internal Standard Performance: Use a stable isotope-labeled internal standard like CsA-d12. It will co-elute and be affected by ion suppression in the same way as CsA, providing effective correction.[7]
-
Problem: My results show high variability and poor reproducibility between samples.
-
Possible Cause: Inconsistent sample preparation or variable matrix effects between different sample lots.[9] The matrix effect from different individual patient samples can vary, with coefficients of variation (CVs) for CsA reported between 11-15%.[9]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Automate sample preparation steps where possible to reduce human error. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. Using 96-well plates, such as the ISOLUTE® PPT+, can improve throughput and consistency compared to manual protein crash methods.[10]
-
Assess Matrix Effect Variability: Use the post-extraction spike method with at least six different lots of blank matrix to assess the variability of the matrix effect.
-
Implement a Co-eluting SIL-IS: This is the most effective way to correct for between-sample variations in matrix effects. The internal standard consistently corrects for the between-individual variability.[7]
-
Problem: Analyte recovery is low and inconsistent.
-
Possible Cause: Suboptimal extraction during the sample preparation stage. This can be due to the wrong choice of solvent, pH, or SPE sorbent.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Solvent: For protein precipitation, acetonitrile is generally more efficient at removing proteins than methanol.[5] A solvent-to-sample ratio of at least 3:1 is recommended.[5] For LLE or SPE, test different organic solvents to find the one that provides the best recovery for CsA.
-
Optimize SPE Protocol: Methodical development is crucial for SPE. Adjust the pH during sample loading to ensure proper retention of CsA on the sorbent.[11] Test different wash solutions to remove interferences without causing premature elution of the analyte.[11] Finally, ensure the elution solvent is strong enough for complete recovery.[11]
-
Calculate Recovery: To properly assess this, compare the analyte peak area from a pre-extracted spiked sample with that of a post-extracted spiked sample at the same concentration.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Cyclosporin A
| Technique | Principle | Advantages | Disadvantages | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[5] | Simple, fast, and inexpensive.[10] | Not effective at removing phospholipids, leading to significant matrix effects. | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT. | Can be labor-intensive, requires larger solvent volumes, and may have emulsion issues. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[11] | Provides the cleanest extracts, high recovery, and can be automated. | More complex method development and higher cost per sample. | High to Very High (with specific PL-removal sorbents)[4][11] |
| HybridSPE®-Phospholipid | Combines protein precipitation with specific removal of phospholipids by a unique sorbent. | Simple workflow similar to PPT but with the specificity of SPE for phospholipid removal. | Higher cost than standard PPT. | Very High |
Table 2: Typical LC-MS/MS Method Parameters for Cyclosporin A Analysis
| Parameter | Example Condition | Reference |
| LC Column | C18 (50 x 2.1 mm, 2.7 µm) | [8][12] |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | Methanol | [8] |
| Flow Rate | 0.5 mL/min | [8][12] |
| Column Temperature | 60 °C | [8] |
| Injection Volume | 10 µL | [8] |
| Internal Standard | Cyclosporin A-d12 (CsA-d12) | [8][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| MRM Transition (CsA) | Varies by instrument, e.g., 1220 -> 1203 | [14] |
| MRM Transition (IS) | Varies by instrument, e.g., for CsD: 1234 -> 1217 | [14] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a basic method suitable for initial screening but may require further optimization or cleanup for validated assays.
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add the internal standard (e.g., CsA-d12) solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid (a 3:1 ratio of solvent to sample).[5]
-
Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.[15]
-
Centrifuge at >10,000 rpm for 5-10 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[15]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample than PPT and is based on a general reversed-phase SPE workflow.
-
Pre-treatment: Lyse 100 µL of whole blood by adding 100 µL of 0.1 M zinc sulfate, then vortex. Precipitate proteins by adding 400 µL of acetonitrile and vortex again.[11] Centrifuge and collect the supernatant.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 1 mL of an aqueous solution containing a low percentage of organic solvent (e.g., 25% methanol in water) to remove polar interferences.[11]
-
Elution: Elute the analyte (Cyclosporin A) and internal standard with 1 mL of a strong organic solvent (e.g., 90:10 acetonitrile:methanol).[11]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for injection.
Protocol 3: Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase solution.
-
Set B (Post-Spike Matrix): Process blank whole blood (from at least 6 different sources) using your validated sample preparation method. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank whole blood before starting the sample preparation process.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100
-
Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100
-
Mandatory Visualizations
Caption: General workflow for Cyclosporin A bioanalysis from sample receipt to final quantification.
Caption: Decision tree for troubleshooting common matrix effect issues in bioanalysis.
Caption: Mechanism of ion suppression caused by phospholipids in the ESI source.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting poor peak shape for Cyclosporin A in HPLC.
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Cyclosporin A. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape during their experiments.
Cyclosporin A is a cyclic peptide with immunosuppressant properties.[1][2] Its analysis by reverse-phase HPLC can be challenging due to its hydrophobic nature, low water solubility, and the presence of multiple conformational isomers, which can lead to peak broadening and other shape issues.[2][3][4] This guide provides troubleshooting steps, experimental protocols, and frequently asked questions to help you achieve optimal chromatographic results.
Troubleshooting Guides: Poor Peak Shape
This section addresses common peak shape problems encountered during the HPLC analysis of Cyclosporin A in a question-and-answer format.
Q1: Why is my Cyclosporin A peak tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can be caused by several factors.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the analyte, causing delayed elution for some molecules. | Use a well-end-capped C8 or C18 column. Add a mobile phase modifier like Trifluoroacetic Acid (TFA) at a low concentration (e.g., 0.1%) to act as an ion-pairing agent and sharpen the peak.[1] |
| Column Contamination | Accumulation of strongly retained sample components or impurities on the column can create active sites that lead to tailing. | Implement a robust column washing protocol (see Experimental Protocols). Use a guard column to protect the analytical column. |
| Mobile Phase pH | An unsuitable mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase. | For Cyclosporin A, a low pH mobile phase (e.g., pH 1.4 adjusted with TFA) has been shown to produce good symmetrical peaks.[1] |
| Analyte Degradation | Cyclosporin A can degrade in acidic environments, potentially leading to tailing or the appearance of new peaks.[3] | Ensure sample and standard solutions are fresh. Check the stability of Cyclosporin A in your specific mobile phase conditions.[1] |
Q2: What is causing peak fronting for my Cyclosporin A analysis?
Peak fronting, an asymmetry where the front of the peak is broader than the back, is often related to column or sample conditions.[5][6]
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, causing molecules to travel through the column faster than expected.[5][6] | Reduce the injection volume or the concentration of the sample.[6] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to move through the initial part of the column too quickly, leading to fronting.[5] | Whenever possible, dissolve and inject the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Poor Column Packing | A poorly packed column bed can lead to an uneven flow path and peak shape distortion.[5] This can also manifest as a column collapse due to inappropriate pH or temperature conditions.[6] | Replace the column with a new, high-quality one. Ensure the mobile phase pH and temperature are within the column's recommended operating limits.[6] |
Q3: Why am I observing split peaks for Cyclosporin A?
Split peaks can be one of the more complex issues, often pointing to chemical or physical problems within the chromatographic system.[7]
Potential Causes and Solutions for Split Peaks
| Potential Cause | Explanation | Recommended Solution |
| Slow Interconversion of Conformers | Cyclosporin A can exist in different conformational shapes (isomers).[3][4] If the interconversion between these forms is slow relative to the chromatographic timescale, they can begin to separate, resulting in shoulders or split peaks.[8] | Increase the column temperature (e.g., 60-75°C).[9][10] Higher temperatures accelerate the interconversion of conformers, causing them to elute as a single, sharper peak.[8][10] |
| Blocked Column Frit or Column Void | A partial blockage of the inlet frit or a void at the head of the column can cause the sample to travel through two different paths, leading to a split peak.[6][7] This will typically affect all peaks in the chromatogram.[6] | Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the entire column.[7] |
| Sample Solvent Effect | Injecting in a solvent that is too strong can cause peak shape distortion and splitting, particularly for early eluting peaks.[7] | Match the sample solvent to the mobile phase as closely as possible. |
| Co-elution | The split peak may actually be two different, closely eluting compounds.[7] | Optimize the method to improve resolution by adjusting the mobile phase composition, flow rate, or temperature.[7] |
Q4: My Cyclosporin A peak is broad. How can I make it sharper?
Peak broadening is a significant challenge in Cyclosporin A analysis, often attributed to its molecular properties.[3][11]
Potential Causes and Solutions for Broad Peaks
| Potential Cause | Explanation | Recommended Solution |
| Low Column Temperature | As with split peaks, low temperatures can slow the interconversion of Cyclosporin A conformers, leading to significant peak broadening.[3][4] | Increase the column temperature. Operating between 60°C and 75°C is common for Cyclosporin A analysis and has been shown to significantly increase the number of theoretical plates and produce narrower peaks.[3][9][12] |
| Sub-optimal Mobile Phase | The choice and ratio of organic solvent to water are critical. The separation is very sensitive to the mobile phase composition.[3] | An isocratic mobile phase of acetonitrile and water (e.g., 70:30 or 75:25 v/v) is often effective.[3][8][12] The use of TFA (0.1%) can also help sharpen the peak.[1] |
| High Extra-Column Volume | Excessive volume from tubing, connectors, or the detector flow cell can contribute to peak broadening. | Use tubing with a small internal diameter (e.g., 0.005") and keep the length as short as possible between the injector, column, and detector. |
| Slow Flow Rate | While lower flow rates can sometimes improve separation, they can also lead to broader peaks due to longitudinal diffusion. Conversely, very high flow rates decrease peak heights and theoretical plates.[12] | Optimize the flow rate. A flow rate of 1.0 mL/min is a common starting point for many methods.[1][9] |
Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on Cyclosporin A chromatography.
Table 1: Effect of Column Temperature on Cyclosporin A Peak Characteristics
| Temperature | Effect on Peak Shape | Effect on Theoretical Plates (N) | Effect on Retention Time | Reference |
| Increasing from 25°C to 75°C | Peak becomes narrower and taller.[3][13] | Increases significantly.[12][13] | Minimal change observed.[12][13] | [3][12][13] |
| Decreasing below 60°C | Peak becomes broader.[3][8] | Decreases; may fall below USP minimum requirements.[3][14] | Slight increase may occur. | [3][8][14] |
Experimental Protocols
Protocol 1: Standard HPLC Method for Cyclosporin A
This protocol provides a robust starting point for the analysis of Cyclosporin A.
-
Column: C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 75°C.[9]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method (e.g., 5-100 µg/mL).[3]
Protocol 2: Column Washing to Address Contamination
If column contamination is suspected, perform the following washing procedure.
-
Disconnect the column from the detector.
-
Wash with Reagent Grade Water: Flush the column with 10-20 column volumes of HPLC-grade water (with no buffer or salts).
-
Wash with Isopropanol: Flush with 10-20 column volumes of isopropanol to remove strongly retained hydrophobic compounds.
-
Wash with Hexane (optional, for severe contamination): For very non-polar contaminants, flush with 10-20 column volumes of hexane.
-
Return to Operating Solvents: Flush again with isopropanol (if hexane was used), followed by your mobile phase, until the baseline is stable.
-
Reconnect the detector and equilibrate the system.
Protocol 3: Optimizing Column Temperature
To find the optimal temperature for your specific method and column:
-
Set Initial Conditions: Start with the standard method conditions at a temperature of 50°C.
-
Inject Standard: Inject a Cyclosporin A standard and record the peak shape, tailing factor, and theoretical plates.
-
Increase Temperature: Increase the column temperature in 5°C increments (e.g., 55°C, 60°C, 65°C, 70°C, 75°C).
-
Equilibrate and Inject: At each temperature step, allow the system to fully equilibrate (at least 15-20 minutes) before injecting the standard.
-
Analyze Results: Compare the chromatograms. Identify the temperature that provides the best balance of a sharp, symmetrical peak and good resolution from any other components. A narrower peak is observed with increasing column temperature.[3]
Visualizations
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving peak shape problems.
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Effect of Temperature on Cyclosporin A Conformers
This diagram illustrates how temperature affects the chromatography of Cyclosporin A by influencing the interconversion rate of its conformers.
Caption: Temperature's role in managing Cyclosporin A's conformational isomers.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of Cyclosporin A affecting HPLC analysis? A: Cyclosporin A is a hydrophobic, cyclic peptide with a high molecular weight (1202.6 g/mol ).[2][16] Its low water solubility and high lipophilicity (LogP of 2.9) mean it requires a high percentage of organic solvent for elution in reverse-phase HPLC.[2][3] Its structure allows for the existence of multiple conformers, which is a primary cause of peak broadening.[3][4]
Q: Why is a high column temperature (e.g., >60°C) often recommended for Cyclosporin A? A: High temperatures are crucial for overcoming the peak broadening caused by the slow interconversion of Cyclosporin A's conformational isomers.[3][4][8] Increasing the temperature accelerates this interconversion, causing the different forms to behave as a single entity on the column, which results in a much sharper and more symmetrical peak.[8][10][12][13] Studies have shown that increasing the temperature from 25°C to 75°C increases peak height and the number of theoretical plates.[12]
Q: What type of column is best for Cyclosporin A analysis? A: A C18 or C8 reverse-phase column is typically used.[12][16] The choice between C18 and C8 may depend on the specific sample matrix and desired retention time. A high-quality, well-end-capped column is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing.
Q: Can mobile phase additives improve the peak shape? A: Yes. Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is a common strategy.[1] TFA acts as an ion-pairing agent and can help to sharpen peaks by masking active sites on the stationary phase and ensuring consistent ionization of the analyte.[1]
Q: How does the flow rate impact the analysis of Cyclosporin A? A: The flow rate affects both retention time and peak shape. Increasing the flow rate will decrease the retention time but may also lead to a decrease in peak height and the number of theoretical plates.[12] Conversely, a very low flow rate can lead to peak broadening due to diffusion. An optimal flow rate, often around 1.0 mL/min, is necessary to balance analysis time and chromatographic efficiency.[9]
References
- 1. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems [mdpi.com]
- 3. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
- 12. Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. jetir.org [jetir.org]
Reducing ion suppression in ESI-MS for Cyclosporin A analysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the ESI-MS analysis of Cyclosporin A (CsA).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a common problem for Cyclosporin A analysis?
A: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the signal intensity of the target analyte, in this case, Cyclosporin A, is reduced by the presence of other co-eluting compounds from the sample matrix.[1] These interfering components, such as salts, phospholipids, and proteins from biological samples (e.g., whole blood, plasma), compete with CsA for ionization in the ESI source.[2] This competition decreases the efficiency of CsA ion formation, leading to lower sensitivity, poor accuracy, and reduced precision. The complex nature of biological matrices makes CsA, a large cyclic peptide, particularly susceptible to these matrix effects.[3]
Q2: I see multiple peaks for Cyclosporin A in my mass spectrum (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). What are these, and which one should I use for quantification?
A: Cyclosporin A has a high affinity for various cations and readily forms multiple adducts in the ESI source. The most common adducts are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), the potassium adduct ([M+K]⁺), and the ammonium adduct ([M+NH₄]⁺).[4][5] The presence and ratio of these adducts can vary depending on the sample matrix, mobile phase composition, and purity of reagents.[4]
For quantitative analysis, it is highly recommended to promote the formation of a single, stable adduct to ensure maximum sensitivity and reproducibility. Many established methods focus on maximizing the ammonium adduct ([M+NH₄]⁺, m/z 1220.9) .[6][7] This is because the fragmentation of the ammoniated species is often more specific and sensitive than the fragmentation of the protonated molecule, leading to better performance in MS/MS experiments (e.g., monitoring the transition m/z 1220.9 → 1203.9).[6][7] Adding an ammonium salt like ammonium formate or ammonium acetate to the mobile phase is a standard practice to achieve this.[7][8]
Alternatively, some methods sum the signals of the major adducts (e.g., protonated, sodium, and potassium) for quantification, though this can be more complex to validate.[4]
Q3: How does the choice of mobile phase modifier affect ion suppression for CsA?
A: Mobile phase modifiers play a crucial role in controlling ionization and minimizing suppression. Volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate are commonly used.[3]
-
Ammonium Formate/Acetate: These are the most effective modifiers for CsA analysis. They provide ammonium ions to promote the formation of the highly sensitive [M+NH₄]⁺ adduct, while simultaneously outcompeting sodium and potassium ions, thereby suppressing the formation of less desirable [M+Na]⁺ and [M+K]⁺ adducts.[6][7][9]
-
Formic Acid/Acetic Acid: These acids help to control the pH of the mobile phase, which can improve chromatographic peak shape.[10] They are often used in combination with an ammonium salt. A typical mobile phase might consist of acetonitrile/water with 2 mM ammonium acetate and 0.1% formic acid.[6]
Using modifiers that are not volatile, such as phosphate buffers, should be avoided as they will contaminate the mass spectrometer.[11]
Troubleshooting Guide
Problem: Low or No Cyclosporin A Signal
A complete or significant loss of signal can be frustrating. This workflow helps diagnose the root cause, which often traces back to ion suppression from an inefficient sample cleanup.
Problem: Poor Reproducibility and Accuracy
Inconsistent results between samples are a classic sign of variable matrix effects.
Cause: The degree of ion suppression is varying from sample to sample due to differences in the concentration of matrix components. This is especially common when using simple protein precipitation for sample cleanup.[2]
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable ion suppression. A SIL-IS, such as Cyclosporin A-d12, is chemically identical to the analyte and will be affected by matrix effects in the same way.[2][12] By calculating the ratio of the analyte signal to the IS signal, the variability is normalized.
-
Improve Sample Preparation: Switching from a simple protein precipitation method to a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will remove more of the interfering matrix components, leading to less suppression and better reproducibility.[3][13]
-
Optimize Chromatography: Ensure that Cyclosporin A is chromatographically separated from the bulk of the matrix components. A post-column infusion experiment can identify the retention time windows where suppression is most severe.[12]
Data & Protocols
Comparison of Sample Preparation Techniques
Effective sample preparation is the first and most critical step in minimizing ion suppression. The choice of technique involves a trade-off between cleanup efficiency, time, and cost.
| Technique | Description | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., methanol, acetonitrile) and/or salt (e.g., zinc sulfate) is added to precipitate proteins.[12][14] | Fast, inexpensive, high-throughput.[15] | Least effective cleanup; significant matrix components (salts, phospholipids) may remain, causing ion suppression.[2][3] | >95% (Analyte recovery, not matrix removal).[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of CsA from the aqueous sample into an immiscible organic solvent.[16] | Cleaner extracts than PPT, removes many polar interferences. | More labor-intensive, requires solvent evaporation and reconstitution steps, uses larger solvent volumes.[3] | 92% ± 6%[16] |
| Solid-Phase Extraction (SPE) | CsA is retained on a solid sorbent (e.g., C18) while interferences are washed away. The purified CsA is then eluted.[17] | Provides the cleanest extracts, significantly reducing matrix effects. Can be automated.[3][18] | Most expensive and time-consuming method (if performed manually).[13] | >85% - 109%[17][18][19] |
Experimental Protocols
This method is fast but may require further optimization to minimize matrix effects.
-
To 100 µL of whole blood sample (containing internal standard, e.g., CsA-d12), add 200 µL of a precipitating reagent.[14]
-
The precipitating reagent consists of a 1:4 ratio of 0.4 M zinc sulfate to methanol.[14]
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[12][14]
-
Centrifuge the mixture at high speed (e.g., 10,000-14,000 rpm) for 5 minutes to pellet the precipitated proteins.[12][14]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[14]
This method provides excellent cleanup for complex matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., Bond-Elut™) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[17]
-
Sample Loading: Pre-treat 1 mL of whole blood or plasma (containing internal standard) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the Cyclosporin A from the cartridge with 300-500 µL of a strong organic solvent (e.g., a mixture of ethanol and tetrahydrofuran or acetonitrile).[17]
-
The eluate can be injected directly or evaporated and reconstituted in the mobile phase before analysis.
Mechanism of Ion Suppression in ESI
The following diagram illustrates how matrix components interfere with the ionization of Cyclosporin A in an ESI droplet.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jetir.org [jetir.org]
- 4. Optimized analytical method for cyclosporin A by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
- 6. waters.com [waters.com]
- 7. Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. agilent.com [agilent.com]
- 15. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micro method for liquid chromatographic determination of cyclosporin A in whole blood with use of a rapid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction and liquid chromatography for improved assay of cyclosporine in whole blood or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclosporin A Extraction from Whole Blood
Welcome to the technical support center for the extraction of Cyclosporin A (CsA) from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the recovery and consistency of your experimental results.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for extracting Cyclosporin A from whole blood?
A1: The primary methods for Cyclosporin A extraction from whole blood are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method has its advantages and disadvantages in terms of recovery, cleanliness of the extract, and complexity.
Q2: Why is whole blood the preferred sample type for Cyclosporin A monitoring?
A2: Whole blood is the sample of choice for therapeutic drug monitoring of Cyclosporin A because the drug has a temperature-dependent affinity for erythrocytes.[1] Using whole blood mitigates variability in results that could arise from the separation of plasma or serum, where drug concentrations can be affected by sample handling and storage temperatures.
Q3: What factors can influence the extraction recovery of Cyclosporin A?
A3: Several factors can impact recovery, including the choice of extraction method, the specific reagents and solvents used, the pH of the sample and solutions, temperature, and the hematocrit of the blood sample.[2][3] Incomplete protein removal, insufficient mixing, or suboptimal elution conditions can also lead to lower recovery rates.
Q4: How does hematocrit affect Cyclosporin A concentrations?
A4: There is an inverse correlation between hematocrit and the plasma fraction of Cyclosporin A.[2][3] A higher hematocrit (a higher proportion of red blood cells) will result in a lower concentration of Cyclosporin A in the plasma, as more of the drug is partitioned into the cellular components. While some studies suggest the in-vivo influence on overall blood cyclosporin concentration measurements may be negligible, it is a critical parameter to consider, especially when comparing whole blood versus plasma/serum results.[4]
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of Cyclosporin A.
-
Question: My Cyclosporin A recovery is lower than expected or varies significantly between samples. What could be the cause?
-
Answer:
-
Incomplete Lysis of Red Blood Cells: Cyclosporin A is primarily located in red blood cells. Ensure complete cell lysis to release the drug. Methods often include freeze-thaw cycles or the use of lysing agents.
-
Suboptimal pH: The pH of the sample and extraction solvents can affect the solubility and partitioning of Cyclosporin A. Ensure that the pH of your buffers is correct.
-
Insufficient Vortexing/Mixing: Thorough mixing is crucial to ensure complete interaction between the sample and the extraction solvent. Increase vortexing time or use a mechanical shaker.
-
Precipitating Agent Issues (PPT): If using protein precipitation, the choice and volume of the precipitating agent are critical. Acetonitrile, methanol, and zinc sulfate are commonly used.[5][6] Ensure the correct ratio of precipitating agent to blood is used to maximize protein removal without co-precipitating the analyte.
-
SPE Cartridge Problems (SPE): For Solid-Phase Extraction, ensure the cartridge is properly conditioned and not allowed to dry out before sample loading. The elution solvent must be strong enough to completely desorb Cyclosporin A from the sorbent. An absolute recovery of over 85% has been reported with automated SPE systems.[1][7]
-
Phase Separation Issues (LLE): In Liquid-Liquid Extraction, incomplete separation of the aqueous and organic layers can lead to loss of analyte. Ensure adequate centrifugation time and careful removal of the desired layer.
-
Issue 2: Sample clumping during protein precipitation.
-
Question: When I add the precipitating agent (e.g., zinc sulfate followed by acetonitrile), my blood samples are clumping, making it difficult to proceed. Why is this happening and how can I fix it?
-
Answer: This is a common problem, especially with lysed or lyophilized blood samples.[5] The clumps consist of precipitated proteins that can trap the analyte, leading to poor recovery.
-
Modify Reagent Addition: Instead of adding zinc sulfate and then the organic solvent, try using a premixed solution of the precipitating agents. A mixture of 80:20 methanol:2% zinc sulfate in water has been shown to be effective.[6]
-
Change the Organic Solvent: Substituting methanol for acetonitrile may result in minor improvements in reducing clumping.[5]
-
Manual Dislodgement: If clumps persist after vortexing, they may need to be manually broken up with a pipette tip before centrifugation.[5]
-
Issue 3: High background or interfering peaks in chromatography.
-
Question: My chromatograms show high background noise or peaks that interfere with the Cyclosporin A peak. How can I get a cleaner extract?
-
Answer:
-
Improve Protein Removal: Inadequate protein removal is a common cause of matrix effects. Optimize your protein precipitation step by trying different solvents or ratios.[8][9]
-
Utilize a Cleaner Extraction Method: While protein precipitation is fast, SPE or LLE generally produce cleaner extracts. Consider switching to a C18 SPE cartridge, which can effectively remove many interfering substances.[10][11]
-
Optimize SPE Wash Steps: If using SPE, introduce an intermediate wash step with a solvent that is strong enough to remove interferences but weak enough to leave Cyclosporin A bound to the sorbent. A wash with 50/50 methanol/water can be effective.[6]
-
Adjust Chromatographic Conditions: Modifying the mobile phase composition or the gradient can help to resolve the Cyclosporin A peak from interfering peaks.
-
Quantitative Data Summary
The recovery of Cyclosporin A is highly dependent on the chosen extraction method and the specific protocol employed. The following table summarizes reported recovery rates from various studies.
| Extraction Method | Recovery Rate | Notes | Reference |
| Automated Solid-Phase Extraction (SPE) | > 85% | On-line octasilane sorbent cartridge. | [1][7] |
| Manual Solid-Phase Extraction (SPE) | 99% - 109% | Using a Bond-Elut C18 extraction column. | [10][11] |
| Liquid-Liquid Extraction (LLE) | 92.1% ± 6.3% | Reversed-phase liquid chromatographic procedure. | [12] |
| Salting-Out Extraction | 98% - 100% | Acetonitrile used for extraction followed by salting out. | [13] |
Experimental Protocols
Protocol 1: Protein Precipitation using Methanol and Zinc Sulfate[6]
-
Pipette 0.2 mL of whole blood (spiked with internal standard) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of a solution of 80:20 methanol:2% zinc sulfate (dissolved in water).
-
Vortex the mixture vigorously for 10-20 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) using a Weak Cation Exchange Cartridge[6]
-
Sample Pre-treatment: Perform protein precipitation as described in Protocol 1.
-
Cartridge Conditioning: Condition a 30 mg/3 mL weak cation exchange SPE cartridge with 1 mL of 100% methanol, followed by 1 mL of 25 mM ammonium bicarbonate (pH 8.3).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a slow flow rate (~1 mL/min).
-
Washing:
-
Wash the cartridge with 0.4 mL of 25 mM ammonium bicarbonate.
-
Perform a second wash with 0.4 mL of 50/50 methanol/water.
-
-
Drying: Dry the SPE bed under high vacuum for 4-5 minutes.
-
Elution: Elute the analytes from the cartridge using 200 µL of 100% methanol into a collection tube. The eluate is then ready for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)[12]
Note: This is a generalized protocol based on common LLE principles.
-
Pipette 300 µL of whole blood, along with an internal standard, into a clean glass tube.
-
Add a specific volume of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for at least 1 minute to ensure thorough mixing and extraction of Cyclosporin A into the organic phase.
-
Centrifuge at a sufficient speed and duration to achieve complete phase separation.
-
Carefully aspirate the upper organic layer and transfer it to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the analytical system.
Visualizations
Caption: Workflow for Cyclosporin A extraction using Protein Precipitation.
Caption: Workflow for Solid-Phase Extraction (SPE) of Cyclosporin A.
Caption: General workflow for Liquid-Liquid Extraction (LLE).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of hematocrit on cyclosporine (cyclosporin A) in whole blood and plasma of renal-transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of haematocrit on blood cyclosporin measurements in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Micro method for liquid chromatographic determination of cyclosporin A in whole blood with use of a rapid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
Dealing with variability in Cyclosporin A-d4 internal standard response.
Welcome to the technical support center for Cyclosporin A-d4 (CsA-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in CsA-d4 internal standard (IS) response during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Cyclosporin A (CsA), a cyclic polypeptide immunosuppressant. It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] SIL internal standards are considered the most appropriate for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte (CsA), but a different mass.[3] This allows the IS to co-elute with the analyte and experience similar effects from sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process.[3]
Q2: What are the most common root causes of variability in CsA-d4 response?
Variability in the internal standard response can arise from several sources throughout the bioanalytical workflow.[3] The most common causes include:
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Matrix Effects: Components in the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of CsA-d4 in the mass spectrometer source, leading to inconsistent signal intensity.[3]
-
Inconsistent Sample Preparation: Variations in procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to inconsistent recovery of the internal standard.[3][4]
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Adduct Formation: Cyclosporin A is known to form multiple adducts, such as protonated ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) ions.[5][6] Inconsistent formation of these adducts between samples can cause signal variability if only one adduct is monitored.
-
Analyte-IS Crosstalk: Isotope abundance contributions from the analyte can interfere with the internal standard signal, particularly when using a d4-labeled standard with a high concentration of the unlabeled analyte.[4]
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Stability Issues: Degradation of CsA-d4 in the biological matrix or in prepared solutions due to improper storage temperature or time can lead to a decreased response.[7][8]
-
Instrumental Factors: Issues such as inconsistent injection volumes, ion source contamination, or detector drift can contribute to signal variability.[3]
Q3: How should I prepare and store my CsA-d4 stock and working solutions?
Proper preparation and storage are critical for maintaining the integrity of your internal standard.
-
Stock Solutions: After preparing the stock solution in an appropriate solvent, it should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage Conditions: Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Always protect solutions from light and consider storing under a nitrogen atmosphere.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with CsA-d4 internal standard response.
Issue 1: My CsA-d4 peak area is consistently low or decreasing across an entire analytical run.
Possible Cause A: Internal Standard Stability
-
Question: Could my CsA-d4 be degrading in the autosampler?
-
Answer: Yes, the stability of CsA in processed samples can be time and temperature-dependent. For example, CsA levels in whole blood can decrease if left at room temperature or +4°C for extended periods.[8] It is crucial to maintain samples at a consistent, cool temperature (e.g., 10°C) in the autosampler.[9] Validate the stability of your processed samples for the expected duration of your analytical run.
Possible Cause B: Instrument Contamination or Drift
-
Question: How can I determine if the issue is with the LC-MS/MS instrument?
-
Answer: Instrument-related issues like a dirty ion source or detector drift can cause a gradual decrease in signal.[3]
-
Troubleshooting Step: Inject a system suitability test (SST) sample (CsA-d4 in a clean solvent) at the beginning, middle, and end of your run. If the response in the SST sample also decreases, it points to an instrument issue rather than a sample-specific problem. Cleaning the ion source and recalibrating the mass spectrometer is recommended.
-
Issue 2: My CsA-d4 response is highly variable and erratic between samples.
Possible Cause A: Inconsistent Sample Preparation
-
Question: How can I minimize variability from my sample preparation procedure?
-
Answer: Inconsistent sample preparation is a major source of erratic IS response.[3]
-
Troubleshooting Step 1: Pipetting and Aliquoting: Ensure all pipettes are calibrated and that technique is consistent, especially when handling viscous whole blood.
-
Troubleshooting Step 2: Vortexing/Mixing: Ensure thorough mixing of the IS with the biological matrix and complete protein precipitation.[3] Inadequate vortexing can lead to incomplete extraction and variable recovery.
-
Troubleshooting Step 3: Evaporation/Reconstitution: If using an evaporation step, ensure samples are not dried for too long or at too high a temperature. Ensure the reconstituted extract is fully dissolved before injection.
-
Possible Cause B: Matrix Effects
-
Question: How do I know if matrix effects are causing the variability?
-
Answer: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization of the analyte and IS. This can vary significantly from one sample lot to another.
-
Troubleshooting Step 1: Chromatographic Separation: Improve chromatographic separation to move the CsA-d4 peak away from early-eluting, matrix-heavy regions of the chromatogram.
-
Troubleshooting Step 2: Extraction Method: A simple protein precipitation may not be sufficient to remove interfering matrix components. Consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
Troubleshooting Step 3: Post-column Infusion: This experiment can be performed to visualize regions of ion suppression or enhancement in your chromatogram and help optimize the LC method.
-
Possible Cause C: Adduct Formation Variability
-
Question: My CsA-d4 response is inconsistent, but the analyte response seems fine. Could adduct formation be the cause?
-
Answer: Yes. The ratio of different CsA adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.) can vary depending on the sample matrix and mobile phase composition.[5] If you are only monitoring one adduct (e.g., the protonated form), and the formation of another adduct (e.g., sodium) is favored in a particular sample, the signal for your monitored ion will decrease.
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Troubleshooting Step: Optimize the mass spectrometer to monitor multiple, or the most stable and abundant, adducts. Summing the signals from the most prominent adducts (e.g., protonated, sodium, and potassium) can provide a more reliable and precise measurement.[5] The ammonium adduct ([M+NH₄]⁺) is often used for quantification as it can provide maximum sensitivity.[6][10]
-
Data & Tables
Table 1: Stability of Cyclosporin A in Whole Blood
This table summarizes the stability of Cyclosporin A under different storage conditions, which is directly relevant to the stability of the CsA-d4 internal standard.
| Storage Temperature | Duration | Stability Outcome | Percent Change | P-Value | Reference |
| Room Temperature | 24 hours | Unstable | 9.71% decrease | P = 0.011 | [8] |
| +4°C | 24 hours | Unstable | 19.47% decrease | P = 0.003 | [8] |
| +4°C | 48 hours | Unstable | 15.38% decrease | P = 0.002 | [8] |
| -20°C | 1 month | Stable | Not significant | P = 0.173 | [8] |
| -20°C | 5 months | Stable | Not specified | - | [7] |
Table 2: Example Mass Spectrometry Parameters for Cyclosporin A and Internal Standards
The following parameters are examples and should be optimized for your specific instrument and method.
| Parameter | Cyclosporin A | Cyclosporin A-d12 | Ascomycin (IS) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | [4][10] |
| Precursor Ion (m/z) | 1220.0 ([M+NH₄]⁺) | 1232.0 ([M+NH₄]⁺) | 809.0 ([M+NH₄]⁺) | [4][6][10] |
| Product Ion (m/z) | 1203.0 | 1215.0 | 765.0 | [4][6][10] |
| Cone Voltage | Optimized for adduct | Optimized for adduct | Optimized for adduct | [6] |
| Collision Energy | Optimized for fragment | Optimized for fragment | Optimized for fragment | [6] |
Key Experimental Protocols
Protocol 1: Whole Blood Sample Preparation (Protein Precipitation)
This is a common and rapid method for extracting Cyclosporin A from whole blood.
-
Aliquoting: Aliquot 50 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., CsA-d4 in methanol).
-
Precipitation: Add a precipitating agent. Two common options are:
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation and extraction.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 3-10 µL) of the supernatant into the LC-MS/MS system.[9][10]
Visualizations
Troubleshooting Workflow for CsA-d4 Variability
Caption: A decision tree for troubleshooting CsA-d4 internal standard variability.
General Sample Preparation Workflow
Caption: A typical workflow for sample preparation using protein precipitation.
Cyclosporin A Adduct Formation in ESI-MS
Caption: Common adducts of Cyclosporin A observed in positive ion ESI-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized analytical method for cyclosporin A by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentration range - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent carryover in LC-MS/MS analysis of Cyclosporin A.
This technical support center provides troubleshooting guidance for managing and preventing analyte carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cyclosporin A.
Frequently Asked Questions (FAQs)
Q1: What is LC-MS/MS carryover and why is it a significant issue for Cyclosporin A?
A1: Carryover in LC-MS/MS is the phenomenon where a small portion of an analyte from one sample persists in the system and appears in a subsequent analysis, typically a blank or a low-concentration sample. Cyclosporin A (CsA), a large and relatively sticky cyclic polypeptide, is prone to adsorbing onto surfaces within the LC system. This can lead to artificially inflated results for subsequent samples, compromising the accuracy and reliability of the data, especially in therapeutic drug monitoring where precise concentration measurement is critical. An acceptable carryover is generally considered to be ≤20% of the lower limit of quantitation (LLOQ).[1][2]
Q2: What are the most common sources of Cyclosporin A carryover in an LC-MS/MS system?
A2: The most common sources of CsA carryover are related to its adsorptive properties and include:
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Autosampler and Injector Port: The needle, rotor seals, and sample loops are primary sites for CsA adsorption. Insufficient cleaning between injections is a major cause of carryover.[3]
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LC Column: The stationary phase of the analytical column can retain CsA, which may then slowly elute during subsequent runs.[3]
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Transfer Lines and Tubing: CsA can adsorb to the inner surfaces of tubing, particularly those made of materials like PVC.[4]
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Ion Source: Contamination of the mass spectrometer's ion source, such as the curtain plate or cone, can also act as a continuous source of background signal.[3]
Q3: How should I properly assess the level of carryover in my Cyclosporin A method?
A3: A standard procedure involves a specific injection sequence. First, inject a sample with a low concentration of Cyclosporin A (C1, typically the LLOQ). Immediately follow this with an injection of a high-concentration sample (C2, typically the upper limit of quantitation or ULOQ). Finally, inject another low-concentration LLOQ sample (C3).[1][2] The carryover percentage can then be calculated to determine if it falls within the acceptable limit of ≤20%.[1][2]
Troubleshooting Guide
Issue 1: My blank injection following a high-concentration standard shows a significant Cyclosporin A peak.
-
Question: What is the first step to troubleshoot carryover originating from the injection system?
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Answer: The primary focus should be on optimizing the autosampler's needle wash function. Cyclosporin A requires a robust wash protocol to be effectively removed from the needle and injection port surfaces.
-
Increase Wash Volume: Ensure the volume of the wash solvent is sufficient to thoroughly rinse the entire sample path.[3]
-
Strengthen Wash Solvent: A weak wash solvent may be ineffective. Employ a strong, multi-component organic solvent mixture. Using a sequence of both a weak and a strong wash can be highly effective.[5]
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Extend Wash Time/Cycles: Increase the duration of the wash step or the number of wash cycles performed between injections.
-
Issue 2: Carryover persists even after optimizing the injector wash protocol.
-
Question: I have a robust needle wash, but carryover is still present. What should I investigate next?
-
Answer: If the injector is ruled out, the carryover is likely occurring on the analytical column or within the system tubing. The analytical method itself needs to be evaluated.
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Incorporate a Column Wash Step: Modify your gradient elution to include a high-percentage organic wash (e.g., 95-100% organic solvent) at the end of each run to strip any retained Cyclosporin A from the column.[3]
-
Increase Column Temperature: Operating the column at an elevated temperature (e.g., 60-70°C) can improve the peak shape of Cyclosporin A and help reduce its retention and carryover.[6][7][8]
-
Check for Column Contamination: If carryover suddenly appears, the column might be fouled. Disconnect the column and flush it with a strong solvent like 100% acetonitrile.[3]
-
Issue 3: I am experiencing inconsistent or random carryover.
-
Question: The carryover in my assay is not consistent. What are the potential causes?
-
Answer: Inconsistent carryover often points to hardware issues or problems with material compatibility.
-
Inspect Injector Components: Check the injector's rotor seal for scratches or wear, as these can be sites of analyte accumulation.[3]
-
Evaluate System Materials: Cyclosporin A is known to adsorb to polyvinyl chloride (PVC). Ensure that any infusion sets or transfer lines are made of inert materials like polyethylene (PE) or polybutadiene (PB).[4]
-
Optimize Sample Sequence: To minimize the impact of carryover, arrange the injection sequence with samples of ascending concentration, followed by those of descending concentration. Always run a blank sample after the highest concentration sample to confirm the system is clean.[3]
-
Data Presentation
Table 1: Recommended Wash Solvents for Autosampler Needle Wash
| Solvent Composition | Ratio (v/v/v/v) | Primary Use | Reference |
|---|---|---|---|
| Water : Methanol : Acetonitrile | 10 : 40 : 50 | Strong Wash | [3] |
| Water : Methanol | 95 : 5 | Weak Wash | [5] |
| Water : Methanol : Acetonitrile : IPA | 25 : 25 : 25 : 25 | Strong Wash |[5] |
Table 2: Example Carryover Assessment Data
| Injection | Sample Type | Expected Conc. (ng/mL) | Observed Conc. (ng/mL) | Carryover (%) |
|---|---|---|---|---|
| 1 | LLOQ (C1) | 10.0 | 10.10 | N/A |
| 2 | ULOQ (C2) | 1700.0 | 1692.87 | N/A |
| 3 | LLOQ (C3) | 10.0 | 10.50 | 3.96% |
| Carryover Calculated as: ((C3_obs - C1_obs) / C1_obs) x 100% | | | | |
Experimental Protocols
Protocol 1: Standard Procedure for Carryover Assessment
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection of LLOQ (C1): Perform at least one injection of the Lower Limit of Quantitation (LLOQ) standard to establish its baseline response.
-
Injection of ULOQ (C2): Immediately follow with an injection of the Upper Limit of Quantitation (ULOQ) standard.
-
Injection of LLOQ (C3): Immediately after the ULOQ, inject the LLOQ standard again.
-
Data Analysis: Quantify the concentration of Cyclosporin A in all injections.
-
Calculation: Calculate the percent carryover using the formula: Carryover (%) = [(Concentration in C3 - Concentration in C1) / Concentration in C1] * 100[1][2]
-
Acceptance Criteria: The calculated carryover should be less than or equal to 20%.[1][2]
Protocol 2: Example LC Method with Post-Elution Column Wash
-
Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid in Water[7]
-
Mobile Phase B: 10 mM Ammonium Formate + 0.05% Formic Acid in Methanol[7]
-
Column Temperature: 70°C[7]
-
Gradient Program:
-
0.0 - 0.5 min: Hold at 40% B
-
0.5 - 1.5 min: Ramp to 95% B
-
1.5 - 2.5 min: Hold at 95% B (Analyte Elution)
-
2.5 - 3.5 min: Hold at 95% B (High Organic Column Wash)
-
3.5 - 3.6 min: Ramp to 40% B
-
3.6 - 4.5 min: Hold at 40% B (Re-equilibration)
-
Visualizations
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption and pharmacokinetics of cyclosporin A in relation to mode of infusion in bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclosporin A and Metabolite Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gradient elution separation of Cyclosporin A (CsA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for separating Cyclosporin A and its metabolites?
A1: The most commonly used columns for the separation of Cyclosporin A and its metabolites are reversed-phase C18 and C8 columns.[1][2] The choice between C18 and C8 depends on the specific metabolites being targeted and the desired retention characteristics. C18 columns generally provide higher retention for the hydrophobic Cyclosporin A molecule, while C8 columns may offer better separation for more polar metabolites.
Q2: What are the typical mobile phases used for gradient elution?
A2: A common mobile phase combination is a mixture of acetonitrile and water.[2][3] Methanol can also be used as the organic modifier.[1] Often, an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape and resolution. A typical gradient runs from a lower to a higher percentage of the organic solvent.
Q3: What is the optimal detection wavelength for Cyclosporin A?
A3: Cyclosporin A lacks strong chromophores, making UV detection challenging. The most frequently reported wavelength range for UV detection is 205-215 nm.[1][4] Detection at these low wavelengths can lead to interference from other substances that also absorb in this region.[5] For higher sensitivity and specificity, mass spectrometry (MS) detection is often preferred.[1][5]
Q4: What are the expected retention times for Cyclosporin A and its metabolites?
A4: Retention times can vary significantly depending on the specific chromatographic conditions (column, mobile phase, gradient, flow rate, and temperature). However, in typical reversed-phase gradient systems, Cyclosporin A will be one of the last compounds to elute due to its high hydrophobicity. For example, in one method, the retention time for CsA was approximately 6.5 minutes.[3] Another study reported a retention time of 3.855 minutes.[6] Metabolites, being generally more polar, will have shorter retention times.
Q5: How can I improve the sensitivity of my assay?
A5: To enhance sensitivity, consider the following:
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Use a mass spectrometer (MS) detector: LC-MS/MS offers significantly higher sensitivity and specificity compared to UV detection.[1]
-
Optimize sample preparation: A robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can concentrate the analytes and remove interfering matrix components.[1][4]
-
Increase injection volume: If the system allows, a larger injection volume can increase the signal, but this may also lead to peak broadening.
-
Adjust detection wavelength: While 205-215 nm is common, fine-tuning the wavelength within this range may slightly improve the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Cyclosporin A and its metabolites.
Problem: Poor Resolution Between Cyclosporin A and Metabolites
Possible Causes & Solutions:
-
Inadequate Gradient Profile: The gradient may be too steep or not shallow enough in the critical elution region.
-
Solution: Modify the gradient. Introduce a shallower gradient segment around the elution time of the poorly resolved peaks to increase their separation.[7]
-
-
Incorrect Mobile Phase Composition: The choice of organic solvent or modifier may not be optimal.
-
Solution: Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or adjust the concentration and type of acid modifier (e.g., formic acid vs. TFA).
-
-
Suboptimal Column Temperature: Temperature affects viscosity and retention.
-
Column Degradation: The stationary phase may be compromised.
-
Solution: Replace the column with a new one of the same type. Ensure proper column storage and mobile phase compatibility.
-
Problem: Broad or Tailing Peaks for Cyclosporin A
Possible Causes & Solutions:
-
Secondary Interactions: The highly hydrophobic and peptide-like nature of Cyclosporin A can lead to interactions with the stationary phase.
-
Solution: Add a small percentage of an acid modifier like TFA or formic acid to the mobile phase to minimize these interactions.
-
-
High Column Temperature: While often beneficial for resolution, excessively high temperatures can sometimes lead to peak broadening for certain analytes.
-
Solution: Optimize the column temperature by testing a range (e.g., 50°C, 60°C, 70°C) to find the best balance between peak shape and resolution.[8]
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and minimize its length between the injector, column, and detector.
-
Problem: Interfering Peaks from Sample Matrix
Possible Causes & Solutions:
-
Insufficient Sample Clean-up: Biological matrices (blood, plasma, tissue) contain numerous endogenous compounds that can co-elute with the analytes.[9]
-
Excipients from Formulations: If analyzing a drug product, excipients can cause co-eluting peaks.[9]
-
Solution: Analyze a blank sample containing only the excipients to identify their retention times. Adjust the gradient to separate these peaks from the analytes of interest.
-
Experimental Protocols
General HPLC-UV Method for Cyclosporin A
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and separation goals.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 75°C[3] |
| Detection | UV at 210 nm[5] |
| Injection Volume | 20 µL |
Sample Preparation: Solid-Phase Extraction (SPE) from Whole Blood
-
Pre-treat Sample: Lyse 1 mL of whole blood with a suitable lysing agent.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated blood sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute: Elute Cyclosporin A and its metabolites with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
Data Presentation
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0.0 | 30 | 70 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 30 | 70 |
| 20.0 | 30 | 70 |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Accuracy (% Recovery) | 98-102% | [1] |
| Precision (% RSD) | < 15% | [2] |
| Limit of Detection (LOD) | Analyte Dependent | [3] |
| Limit of Quantitation (LOQ) | Analyte Dependent | [3] |
Visualizations
Caption: Experimental workflow for Cyclosporin A analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. jetir.org [jetir.org]
- 2. Evaluation of essential parameters in the chromatographic determination of cyclosporin A and metabolites using a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Liquid-chromatographic determination of cyclosporine in serum with use of a rapid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cyclosporine and its metabolites in blood via HPLC-MS and correlation to clinically important parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate LC column for Cyclosporin A and d4 analysis.
For researchers, scientists, and drug development professionals engaged in the analysis of Cyclosporin A and its deuterated internal standard (d4), selecting the appropriate Liquid Chromatography (LC) column and troubleshooting experimental hurdles are critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide in a question-and-answer format to address common challenges and offer detailed protocols.
Frequently Asked Questions (FAQs)
1. What is the most suitable type of LC column for Cyclosporin A analysis?
The most commonly employed and suitable columns for Cyclosporin A analysis are reversed-phase columns, particularly C18 and C8.[1] The choice between C18 and C8 depends on the desired retention and selectivity. C18 columns, being more hydrophobic, generally provide stronger retention for the non-polar Cyclosporin A molecule.
2. What are the key parameters to consider when selecting an LC column?
Several factors should be considered to ensure optimal separation and peak shape. These include:
-
Particle Size: Smaller particle sizes (e.g., 1.7 µm, 2.7 µm) offer higher efficiency and resolution but result in higher backpressure.[2]
-
Pore Size: For a molecule of the size of Cyclosporin A (molecular weight 1202.61 g/mol ), a pore size of 100 Å or 120 Å is generally suitable.[2][3]
-
Column Dimensions (Length and Internal Diameter): Shorter columns (e.g., 50 mm) allow for faster analysis times, which is beneficial for high-throughput screening.[4][5] Standard internal diameters (e.g., 2.1 mm, 4.6 mm) are commonly used.[3]
3. Why is elevated column temperature often recommended for Cyclosporin A analysis?
Elevated column temperatures (e.g., 60-80 °C) are crucial for improving peak shape and reducing peak broadening.[1][6] Cyclosporin A exists as multiple conformers at room temperature, which can lead to broad or split peaks. Higher temperatures accelerate the interconversion between these conformers, resulting in sharper, more symmetrical peaks.[6]
4. What are the typical mobile phases used for Cyclosporin A and d4 analysis?
A combination of an organic solvent and an aqueous solution is used. Common mobile phases include:
-
Water, often with additives like formic acid or ammonium acetate, as the aqueous phase.[4][5] These additives help to improve peak shape and ionization efficiency in mass spectrometry.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Cause: Co-elution with matrix components, secondary interactions with the stationary phase, or the presence of multiple conformers.
-
Troubleshooting Steps:
-
Increase Column Temperature: As mentioned, this is a key parameter for improving Cyclosporin A peak shape.[6]
-
Optimize Mobile Phase: Adjust the organic solvent percentage or the concentration of additives like formic acid.
-
Check for Column Contamination: Flush the column with a strong solvent or replace it if necessary.
-
Sample Solvent: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase to avoid peak distortion.[9]
-
Issue 2: Retention Time Variability
-
Cause: Inconsistent mobile phase composition, fluctuating column temperature, or a leak in the system.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate mixing.
-
Verify Column Temperature Stability: Check that the column oven is functioning correctly.
-
System Check: Inspect for leaks in the pump, injector, and fittings.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10]
-
Issue 3: Low Signal Intensity or Sensitivity
-
Cause: Poor ionization in the mass spectrometer, sample loss during preparation, or matrix effects.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters: Tune the instrument for the specific m/z transitions of Cyclosporin A and d4.
-
Improve Sample Preparation: Evaluate different protein precipitation or solid-phase extraction (SPE) methods to enhance recovery.
-
Address Matrix Effects: Dilute the sample, modify the chromatographic conditions to separate the analyte from interfering matrix components, or use a more effective sample cleanup procedure.[10]
-
Experimental Protocols
Table 1: Recommended LC Column Specifications for Cyclosporin A Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 | Provides good retention and selectivity for Cyclosporin A.[1] |
| Particle Size | 1.7 - 5 µm | Smaller particles for higher resolution, larger for lower backpressure.[2] |
| Pore Size | 100 - 120 Å | Appropriate for the molecular size of Cyclosporin A.[2][3] |
| Length | 50 - 150 mm | Shorter columns for faster analysis, longer for higher resolution.[3] |
| Internal Diameter | 2.1 - 4.6 mm | Standard dimensions for analytical HPLC.[3] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
| Internal Standard | Cyclosporin A-d4 |
| MS Detection | ESI Positive, Multiple Reaction Monitoring (MRM) |
Visualizing the Workflow
Diagram 1: LC Column Selection Workflow
Caption: A logical workflow for selecting the appropriate LC column for Cyclosporin A analysis.
Diagram 2: Troubleshooting Experimental Issues
Caption: A troubleshooting guide for common issues in Cyclosporin A analysis.
References
- 1. Evaluation of essential parameters in the chromatographic determination of cyclosporin A and metabolites using a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Impact of different anticoagulants on Cyclosporin A quantification.
This guide provides troubleshooting information and frequently asked questions regarding the impact of different anticoagulants and sample handling procedures on the quantification of Cyclosporin A (CsA).
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for collecting blood samples for CsA measurement?
A1: EDTA (Ethylenediaminetetraacetic acid) is the universally recommended anticoagulant for CsA quantification in whole blood.[1] EDTA is preferred over heparin because it effectively prevents the formation of micro-clots, which can occur with heparin, especially in samples that are stored or undergo freeze-thaw cycles.[1][2] These micro-clots can lead to an inhomogeneous sample and cause significant inconsistencies during laboratory analysis.[1]
Q2: Can I use heparin-anticoagulated blood for CsA analysis?
A2: While EDTA is the standard, some modern and robust immunoassays, such as certain CEDIA and FPIA platforms, have shown a very good correlation between CsA levels measured in EDTA and heparinized blood.[3] However, the risk of micro-clot formation with heparin remains a concern.[1] Therefore, for maximum consistency and reliability, EDTA is strongly preferred. If heparin must be used, it should be validated with the specific assay being employed.
Q3: Why is whole blood the preferred sample matrix over plasma or serum?
A3: Whole blood is the preferred matrix because CsA distribution between red blood cells and plasma is highly dependent on temperature.[4][5][6] At lower temperatures (e.g., room temperature), more CsA partitions into the red blood cells, leading to lower measured concentrations in plasma or serum.[6] Conversely, at 37°C, more CsA is found in the plasma.[5][6] Analyzing whole blood mitigates this variability, as the total drug concentration is measured, providing a more stable and reproducible result regardless of temperature fluctuations during sample handling and storage.[5][7]
Q4: How significant is the effect of temperature on CsA concentration in plasma/serum?
A4: The effect is highly significant. Studies have shown that separating blood at 37°C can result in serum CsA concentrations that are double those from blood separated at room temperature.[6] This is due to the temperature-dependent partitioning of CsA between cellular components and plasma.[6]
Q5: Does the choice of analytical method (e.g., Immunoassay vs. LC-MS/MS) influence the impact of anticoagulants?
A5: The primary issue with anticoagulants like heparin (i.e., micro-clot formation) affects the physical consistency of the sample before analysis and is independent of the downstream analytical method. However, the choice of method is critical for accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference standard for its high specificity and sensitivity.[8][9][10] Immunoassays are widely used but can be prone to interference from CsA metabolites, which may lead to an overestimation of the true CsA concentration.[2][10][11]
Troubleshooting Guide: Inaccurate or Inconsistent CsA Results
Use this guide to troubleshoot common issues related to CsA quantification.
Problem: High variability in CsA results between samples from the same patient.
| Potential Cause | Troubleshooting Step | Explanation |
| Use of Heparin | Verify the anticoagulant used. If heparin was used, recommend switching to EDTA tubes for all future collections. | Heparinized blood can form micro-clots, leading to inconsistent aliquoting and variable results.[1] |
| Plasma/Serum Analysis | Confirm if whole blood or plasma/serum was analyzed. If plasma/serum, investigate the separation protocol. | Temperature during centrifugation and separation dramatically alters CsA concentration in plasma/serum.[6] Inconsistent separation temperatures will lead to high variability. |
| Delayed Separation | Determine the time between blood collection and plasma/serum separation. | Increasing delays in separation can lead to a gradual increase in the measured serum CsA concentration.[6] A standardized, minimal delay is crucial. |
Problem: CsA concentrations are consistently lower or higher than clinically expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Plasma Separation Temp. | If using plasma/serum, confirm the separation temperature. Standardize to 37°C for consistency if plasma must be used, but prefer whole blood. | Separation at room temperature will yield artificially low plasma/serum CsA levels, while separation at 37°C will yield higher levels.[5][6] |
| Assay Cross-Reactivity | Review the assay method. If using an immunoassay, consider confirming unexpected results with a specific method like LC-MS/MS . | Immunoassays, particularly older polyclonal assays, can cross-react with CsA metabolites, leading to falsely elevated results compared to the more specific HPLC or LC-MS/MS methods.[11][12] |
| Incorrect Sample Matrix | Ensure the assay is calibrated for the correct matrix (whole blood vs. plasma). | Whole blood CsA concentrations are typically much higher than plasma concentrations.[13][14] Using a plasma-calibrated assay for a whole blood sample without appropriate conversion will lead to erroneous results. |
Visual Guides
Caption: Troubleshooting decision tree for inaccurate CsA results.
Caption: Recommended workflow for CsA whole blood sample handling.
Data Summary Tables
Table 1: Comparison of Anticoagulants and Sample Matrices for CsA Quantification
| Parameter | EDTA Whole Blood | Heparin Whole Blood | Plasma / Serum |
| Recommendation | Highly Recommended | Use with caution; not standard | Not Recommended |
| Risk of Clotting | Low | Moderate to High (micro-clots)[1] | N/A (Clot is formed and removed) |
| Temperature Sensitivity | Low (Total drug measured)[5] | Low (Total drug measured) | Very High (Affects plasma/cell distribution)[6] |
| Result Consistency | High | Variable due to potential clots[1] | Low, unless temperature is strictly controlled[6] |
| Typical Concentration | Highest | Similar to EDTA blood | Lower and variable[15] |
Table 2: Effect of Separation Temperature on Measured CsA Concentration in Serum
| Blood Separation Temperature | Relative Serum CsA Concentration | Mechanism |
| Room Temperature (~20-25°C) | Baseline (Lower) | Increased partitioning of CsA into red blood cells.[6] |
| Body Temperature (37°C) | ~2x Higher than Room Temp | Increased partitioning of CsA into plasma/serum.[5][6] |
Experimental Protocols
Protocol 1: Recommended Blood Sample Collection and Handling for CsA Analysis
-
Tube Selection: Use a venous blood collection tube containing K2-EDTA or K3-EDTA (typically a lavender or purple-colored top).
-
Blood Collection: Collect the required volume of blood via venipuncture as per standard phlebotomy procedures.
-
Mixing: Immediately after collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant to prevent clotting. Do not shake vigorously to avoid hemolysis.
-
Labeling: Label the tube clearly with the patient's name, ID number, and the exact date and time of collection.
-
Storage and Transport:
-
Maintain the sample as whole blood. Do not centrifuge or separate.
-
Store and transport the sample according to the specific requirements of the analytical laboratory or assay kit manufacturer (typically at ambient temperature or refrigerated at 2-8°C).
-
Avoid freezing the whole blood sample unless explicitly specified by the analysis protocol, as this can cause hemolysis and may interfere with some assays.[2]
-
Protocol 2: Plasma Separation for CsA Analysis (For Research Purposes Only)
Note: This protocol is provided for informational purposes. Whole blood is the recommended matrix for clinical CsA monitoring.
-
Tube Selection and Collection: Collect blood in the desired anticoagulant tube (e.g., EDTA for plasma, or a serum separator tube for serum).
-
Temperature Equilibration: To ensure consistent results, equilibrate the blood sample in a water bath at a controlled temperature (e.g., 37°C) for a minimum of 30 minutes to allow CsA distribution to reach equilibrium.[6]
-
Centrifugation: Centrifuge the sample at the equilibrated temperature (using a temperature-controlled centrifuge) according to laboratory standard operating procedures (e.g., 1500 x g for 10 minutes).
-
Plasma/Serum Aspiration: Immediately following centrifugation, carefully aspirate the supernatant (plasma or serum) into a clean, labeled polypropylene tube. Avoid disturbing the buffy coat or red blood cell pellet.
-
Storage: Store the plasma/serum sample frozen at -20°C or -80°C until analysis.
-
Documentation: Critically document the temperature and duration of equilibration and centrifugation, as these parameters directly impact the final measured CsA concentration.[6]
References
- 1. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heparinized blood provides equivalent results to EDTA in the CEDIA and FPIA cyclosporine immunoassays, thus facilitating routine cyclosporine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of cyclosporin in organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and concentration of cyclosporin in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationships of cyclosporine concentrations in serum, whole blood, and bile after renal and hepatic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cyclosporin A in whole blood and plasma in five patients with different hematocrits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analyses of cyclosporine in whole blood and plasma by radioimmunoassay, fluorescence polarization immunoassay, and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Cyclosporin A using a d4 Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyclosporin A in whole blood, utilizing a deuterated (d4) internal standard. The use of a stable isotope-labeled internal standard, such as Cyclosporin A-d4, is a cornerstone of robust bioanalytical methods, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1] This document outlines the experimental protocols and presents a comparative summary of validation data from published studies, adhering to the principles outlined by regulatory bodies like the FDA and EMA.
Experimental Protocols
A successful LC-MS/MS method for Cyclosporin A quantification relies on a series of well-defined steps, from sample preparation to data acquisition. The following protocols are a synthesis of methodologies reported in the scientific literature.
Sample Preparation: Protein Precipitation
The most common approach for extracting Cyclosporin A from whole blood is protein precipitation, which is favored for its simplicity and speed.
-
Aliquoting: A small volume of whole blood (typically 50-100 µL) is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: A working solution of this compound in a suitable organic solvent is added to the blood sample.
-
Precipitation: A precipitating agent, commonly a solution of zinc sulfate in methanol or acetonitrile, is added to the sample.[2][3] Zinc sulfate aids in more efficient protein removal.
-
Vortexing: The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Cyclosporin A and the d4 internal standard is carefully transferred to a clean tube or vial for injection into the LC-MS/MS system.
Chromatographic Separation
Liquid chromatography is employed to separate Cyclosporin A and its d4 internal standard from other endogenous components of the sample matrix.
-
Column: A reversed-phase C18 column is frequently used for this separation.[4][5][6]
-
Mobile Phase: A gradient elution is typically performed using a two-component mobile phase, such as:
-
Mobile Phase A: Water with a modifier like formic acid or ammonium formate to improve ionization.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile with a similar modifier.
-
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
-
Column Temperature: The column is often heated to ensure reproducible retention times.
Mass Spectrometric Detection
Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard technique for Cyclosporin A analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity. In MRM, a specific precursor ion for Cyclosporin A and its d4 internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions:
-
Cyclosporin A: The ammoniated adduct is often monitored.
-
This compound: The corresponding ammoniated adduct is monitored.
-
Method Validation: A Comparative Summary
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. The following tables summarize key validation parameters for LC-MS/MS methods for Cyclosporin A using a deuterated internal standard, as reported in various studies. These parameters are evaluated based on guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Study / Method | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Method A (Hypothetical, based on typical performance) | This compound | 5 - 2000 | 5 | > 0.99 |
| Meinitzer et al. | This compound | 10 - 1500 | 10 | Not explicitly stated |
| Gopaul et al. | This compound | 5 - 2000 | 5 | > 0.99 |
Table 2: Accuracy and Precision
| Study / Method | Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Method A (Hypothetical) | This compound | LQC (15 ng/mL) | < 10% | < 10% | ± 15% |
| MQC (500 ng/mL) | < 10% | < 10% | ± 15% | ||
| HQC (1500 ng/mL) | < 10% | < 10% | ± 15% | ||
| Meinitzer et al. | This compound | Not specified | 1.8% - 13.0% | 1.8% - 13.0% | Not explicitly stated |
| Gopaul et al. | This compound | LQC (15 ng/mL) | 5.8% | 7.2% | -3.3% |
| MQC (500 ng/mL) | 4.2% | 5.5% | -1.8% | ||
| HQC (1500 ng/mL) | 3.9% | 4.8% | -0.7% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent deviation from the nominal concentration.
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for Cyclosporin A analysis.
Caption: Interrelationship of bioanalytical validation parameters.
Conclusion
The use of a deuterated internal standard, specifically this compound, in LC-MS/MS methods for the quantification of Cyclosporin A provides a robust and reliable analytical approach. The presented data demonstrates that these methods can achieve the necessary linearity, accuracy, and precision to meet regulatory requirements for bioanalytical method validation. The high sensitivity and selectivity of LC-MS/MS, combined with the effective compensation for analytical variability by the d4 internal standard, make this the gold standard for therapeutic drug monitoring and pharmacokinetic studies of Cyclosporin A.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved LC-MS/MS method for the simultaneous quantification of tacrolimus and cyclosporine A in human blood and application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparison of Cyclosporin A Assay Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of immunosuppressant drugs like Cyclosporin A is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides an objective comparison of the linearity, accuracy, and precision of various Cyclosporin A assays, with a focus on methods utilizing Cyclosporin A-d4 as an internal standard. The information is compiled from publicly available data to aid in the selection of the most suitable assay for your research needs.
The primary methods for Cyclosporin A quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, and frequently employs a deuterated internal standard like this compound to ensure accuracy.[1] Immunoassays, such as chemiluminescent microparticle immunoassay (CMIA) and fluorescence polarization immunoassay (FPIA), offer automation and high throughput but can be susceptible to cross-reactivity with cyclosporine metabolites.[2][3]
Comparative Performance Data
The following tables summarize the performance characteristics of different analytical methods for Cyclosporin A, providing a snapshot of their linearity, accuracy, and precision.
Table 1: Linearity of Cyclosporin A Assays
| Method | Linear Range (ng/mL) | Correlation Coefficient (r) / Coefficient of Determination (r²) |
| UPLC-HRMS[4][5] | 5 - 800 | r > 0.993 |
| LC-MS/MS[6][7] | 5.85 - 1,890.00 | r > 0.99 |
| LC-MS/MS[1] | 23.75 - 1094.0 | - |
| HPLC[8] | 2 - 140 µg/mL | r² ≥ 0.999 |
| HPLC[9] | 5 µg/mL (range not specified) | r = 1 |
| HPLC-FIA[10][11] | 0.5 - 2.5 mg/mL | > 0.999 |
| HPLC-UV[12] | 22 - 250 µg/ml | - |
| HPLC[13] | 2.5 - 40.0 µg/mL | - |
| CMIA[4] | 40.0 - 1,500.0 | - |
Table 2: Accuracy of Cyclosporin A Assays
| Method | Accuracy (% Bias or % Recovery) |
| UPLC-HRMS[5] | Within ±15% |
| LC-MS/MS[6] | Spiked recoveries: 89.4 - 104.7% |
| HPLC[9] | 98.08 - 101.55% |
| HPLC-FIA[10][11] | Relative biases < 2% |
| HPLC-UV[12] | Deviation from theoretical values < 5.5% |
| HPLC[13] | 101.8% |
Table 3: Precision of Cyclosporin A Assays
| Method | Intra-day Precision (%CV or %RSD) | Inter-day Precision (%CV or %RSD) |
| UPLC-HRMS[5] | < 15% | < 15% |
| LC-MS/MS[14] | 1.8% - 13.0% | 1.8% - 13.0% |
| LC-MS/MS[1] | < 11% | < 11% |
| FPIA/TDx[15] | - | 5.22%, 4.55%, 2.31%, 2.46% at different concentrations |
| HPLC-FIA[10][11] | < 3% | < 3% |
| HPLC-UV[12] | < 6.5% | < 6.5% |
| HPLC[13] | Close to 2% | Close to 2% |
Experimental Workflows and Methodologies
A robust analytical method is underpinned by a well-defined experimental protocol. The following sections detail typical methodologies for assessing the performance of a Cyclosporin A assay and a common workflow for sample analysis.
Experimental Workflow for Immunosuppressant Drug Assay using LC-MS/MS
Caption: A typical experimental workflow for the analysis of Cyclosporin A in whole blood using LC-MS/MS with an internal standard.
Key Experimental Protocols
Linearity Assessment:
-
Prepare a series of calibration standards by spiking known concentrations of Cyclosporin A into a drug-free matrix (e.g., whole blood).
-
The concentration range should encompass the expected therapeutic range of the drug. A typical assay may use 6-8 non-zero calibrators.[4][6]
-
Process and analyze each calibration standard in replicate (e.g., n=3).
-
Construct a calibration curve by plotting the peak area ratio of Cyclosporin A to the internal standard (this compound) against the nominal concentration of Cyclosporin A.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). An r² value >0.99 is generally considered acceptable.[6]
Accuracy Assessment:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze the QC samples in replicate (e.g., n=5) against a freshly prepared calibration curve.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration (% recovery) or as the percentage bias from the nominal value.
-
Acceptable accuracy is often defined as being within ±15% of the nominal value (or ±20% for the Lower Limit of Quantification, LLOQ).[5]
Precision Assessment:
-
Intra-day Precision (Repeatability): Analyze the low, medium, and high QC samples in replicate (e.g., n=5) on the same day and with the same instrument.
-
Inter-day Precision (Intermediate Precision): Analyze the low, medium, and high QC samples on at least three different days.
-
Calculate the precision as the percentage coefficient of variation (%CV) or relative standard deviation (%RSD) for the replicate measurements at each concentration level.
-
Acceptable precision is typically a %CV of ≤15% (or ≤20% for the LLOQ).[5]
Conclusion
The selection of an appropriate assay for Cyclosporin A quantification is a critical decision in both research and clinical settings. While LC-MS/MS methods utilizing a deuterated internal standard like this compound generally offer superior specificity, linearity, accuracy, and precision, immunoassay techniques can provide advantages in terms of throughput and ease of use.[16] This guide provides a comparative overview of the performance characteristics of various methods based on available data. It is essential for researchers to validate any chosen method in their own laboratory to ensure it meets the specific requirements of their studies. The detailed experimental protocols provided herein offer a foundation for such validation efforts.
References
- 1. jetir.org [jetir.org]
- 2. a-review-of-assay-methods-for-cyclosporin - Ask this paper | Bohrium [bohrium.com]
- 3. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of routine analytical method for injectable cyclosporine preparation control using HPLC-FIA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. scielo.br [scielo.br]
- 14. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ovid.com [ovid.com]
A Comparative Analysis of Cyclosporin A-d4 and Cyclosporin A-d12 as Internal Standards in Bioanalytical Methods
An objective evaluation of two common deuterated internal standards for the accurate quantification of Cyclosporin A, supported by experimental data from published literature.
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic drugs like Cyclosporin A is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Among the choices for Cyclosporin A, the deuterated analogs Cyclosporin A-d4 and Cyclosporin A-d12 are frequently utilized. This guide provides a comparative overview of their performance, drawing upon published experimental data to assist in the selection of the most appropriate internal standard for specific analytical needs.
Principle of Isotope Dilution Mass Spectrometry
The underlying principle for using deuterated internal standards is isotope dilution mass spectrometry. An ideal internal standard co-elutes with the analyte and experiences identical ionization and matrix effects. By adding a known concentration of the isotopically labeled standard to the sample, any variations during sample preparation and analysis affect both the analyte and the standard equally. The ratio of the analyte's mass spectrometric signal to that of the internal standard is then used for quantification, leading to enhanced accuracy and precision.
Performance Comparison: this compound vs. Cyclosporin A-d12
The choice between this compound and Cyclosporin A-d12 can be influenced by several factors, including potential for isotopic contribution, chromatographic behavior, and overall method performance. While both have been successfully used in validated assays, some studies suggest potential advantages for the more heavily labeled Cyclosporin A-d12.
One concern with internal standards containing fewer deuterium atoms, such as this compound, is the potential for isotopic abundance contributions to the analyte signal, which could affect accuracy.[1][2] Conversely, a higher degree of deuteration, as in Cyclosporin A-d12, minimizes this risk. Some research has indicated the superior performance of Cyclosporin A-d12 when compared to other internal standards like Cyclosporin D and ascomycin.[1]
However, other studies have demonstrated that methods utilizing this compound can achieve excellent performance, with high precision and accuracy.[3] Ultimately, the suitability of either internal standard is contingent on the specific method validation parameters and the analytical platform being used. A study comparing isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) concluded that while ILISs are generally considered superior, they may not always be essential, and other factors in method optimization are also critical.[4]
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods employing either this compound or Cyclosporin A-d12 as the internal standard, based on data from various published studies.
Table 1: Method Performance using this compound as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 10-1500 µg/L | [3] |
| Within-run Precision (CV%) | 1.8% to 13.0% | [3] |
| Between-run Precision (CV%) | 1.8% to 13.0% | [3] |
| Within-run Accuracy | 98.6% to 114.9% | [5] |
| Between-run Accuracy | 95.3% to 114.3% | [5] |
Table 2: Method Performance using Cyclosporin A-d12 as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 5.85-1890.00 ng/mL | [1][2] |
| Precision (CV%) | <4.15% for five duplicates | [1][2] |
| Correlation Coefficient (r) | >0.99 | [1][2] |
| Trueness | 91%-110% | [4] |
| Within-day Imprecision (CV%) | <10% | [4] |
| Between-day Imprecision (CV%) | <8% | [4] |
Experimental Methodologies
The successful application of either internal standard is intrinsically linked to the experimental protocol. Below are representative workflows for sample preparation and analysis.
General Sample Preparation Workflow
A common procedure for extracting Cyclosporin A from whole blood involves protein precipitation, followed by analysis of the supernatant.
Figure 1. A generalized workflow for the extraction and analysis of Cyclosporin A from whole blood using an internal standard.
Detailed Experimental Protocol using Cyclosporin A-d12
One study outlines a specific high-throughput LC-MS/MS method using Cyclosporin A-d12.[1][2]
Sample Pretreatment:
-
20 µL of EDTA anti-coagulated whole blood is mixed with 400 µL of a pretreatment reagent.
-
The pretreatment reagent consists of 0.05 M zinc sulfate and 30.0 ng/mL Cyclosporin A-d12 in 50% methanol/water.[1][2]
LC-MS/MS Analysis:
-
Total Run Time: 4.3 min (with a 2.15 min analytical time per sample using a dual HPLC system).[1][2]
Detailed Experimental Protocol using this compound
Another validated method employs this compound for the simultaneous quantification of multiple immunosuppressants.[3]
Sample Preparation:
-
Protein precipitation of the whole blood sample is performed using zinc sulfate and methanol.[3]
-
The resulting supernatant is loaded onto a wide pore reversed-phase column for online solid-phase extraction.[3]
LC-MS/MS Analysis:
-
Analytical Column: Short phenyl-hexyl column.[3]
-
Total Run Time: 1 minute.[3]
-
Precursor Ions: Ammoniated adducts of protonated molecules.[3]
-
Internal Standard: this compound.[3]
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several analytical aspects.
Figure 2. A decision-making diagram for selecting between this compound and Cyclosporin A-d12.
Conclusion
Both this compound and Cyclosporin A-d12 have been demonstrated to be effective internal standards for the quantification of Cyclosporin A in biological matrices. While theoretical considerations and some studies may suggest a slight advantage for the more heavily deuterated Cyclosporin A-d12 in minimizing potential isotopic interference, well-validated methods using this compound have also shown excellent performance.
The ultimate choice should be guided by a thorough in-house validation that assesses linearity, precision, accuracy, and matrix effects for the specific analytical method and instrumentation being used. The data presented in this guide, derived from published literature, serves as a valuable resource for initiating this evaluation and making an informed decision that ensures the generation of high-quality, reliable data in therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS/MS versus Immunoassay for Cyclosporin A Quantification
In the critical field of therapeutic drug monitoring (TDM) for the immunosuppressant Cyclosporin A (CsA), the choice of analytical methodology is paramount to ensure patient safety and therapeutic efficacy. This guide provides a comprehensive cross-validation of two predominant techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay. We present a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
The accurate measurement of CsA in whole blood is crucial due to its narrow therapeutic window. While immunoassays have been a mainstay for CsA monitoring, LC-MS/MS has emerged as the reference standard, offering superior analytical specificity and sensitivity.[1][2] This guide will delve into the nuances of each method, presenting quantitative data in clearly structured tables and detailed experimental protocols.
Methodology Comparison: A Quantitative Overview
The fundamental difference between LC-MS/MS and immunoassay lies in their analytical principles. Immunoassays rely on the specific binding of antibodies to CsA, which can sometimes lead to cross-reactivity with CsA metabolites.[1][3] This cross-reactivity may result in an overestimation of the parent drug concentration.[3][4][5] In contrast, LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise measurement of the parent CsA molecule, free from metabolite interference.[1][4]
Below is a summary of key performance parameters comparing LC-MS/MS and various immunoassay methods for Cyclosporin A quantification.
| Performance Metric | LC-MS/MS | Immunoassay (General) | Immunoassay (Specific Types) |
| Specificity | High (distinguishes parent drug from metabolites) | Variable (potential for cross-reactivity with metabolites)[1][3] | - CEDIA: Cross-reactivity with AM1, AM4n, and AM9 metabolites reported, leading to positive bias.[1] |
| Accuracy | Considered the "gold standard"[1] | Generally lower than LC-MS/MS, often showing a positive bias.[4][6] | - CMIA: Overestimates CsA concentrations compared to LC-MS/MS.[5] - CLIA: Measured concentrations were approximately 18% higher than UPLC-TMS.[4] |
| Correlation (r²) with Reference Method | Not Applicable (is the reference) | Good, but with systematic bias. | - vs. LC-MS/MS: r² = 0.895 - vs. LC-MS/MS: R² > 0.85[6] |
| Lower Limit of Quantification (LLOQ) | Generally lower, enabling more sensitive measurements. | Higher than LC-MS/MS. | - UPLC-TMS: 2.5 ng/mL[4] |
| Throughput | Can be high-throughput with optimized methods.[1][2] | Typically high-throughput and automated. | - |
| Cost & Complexity | Higher initial instrument cost and requires skilled personnel. | Lower instrument cost and easier to automate.[7] | - |
Experimental Protocols
A clear understanding of the experimental workflows is essential for evaluating and implementing these methods. Below are detailed protocols for both LC-MS/MS and a representative immunoassay method.
LC-MS/MS Experimental Protocol for Cyclosporin A Quantification
This protocol outlines a typical workflow for the analysis of Cyclosporin A in whole blood using LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL whole blood sample, add an internal standard (e.g., Cyclosporin A-d12).[1]
-
Add a protein precipitation agent (e.g., methanol or a zinc sulfate solution).[6]
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 analytical column (e.g., 50x2.1 mm, 2.7 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 2 mM ammonium acetate and 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[1]
-
Column Temperature: The column is often heated (e.g., to 60°C) to ensure reproducible chromatography.[6]
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cyclosporin A and the internal standard are monitored for quantification.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated using standards of known concentrations to quantify the Cyclosporin A concentration in the samples.
-
Immunoassay (Chemiluminescent Microparticle Immunoassay - CMIA) Experimental Protocol
This protocol provides a general outline for a typical automated immunoassay for Cyclosporin A.
-
Sample Pre-treatment:
-
Whole blood samples are often pre-treated with a lysing reagent to release Cyclosporin A from red blood cells. In many automated systems, this step is integrated into the analyzer.
-
-
Automated Analysis:
-
The pre-treated sample is introduced into an automated immunoassay analyzer.
-
The sample is mixed with microparticles coated with anti-Cyclosporin A antibodies.
-
After an incubation period to allow for binding, a second antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added.
-
A chemiluminescent substrate is then introduced. The resulting light emission is proportional to the amount of bound enzyme, which in turn is related to the concentration of Cyclosporin A in the sample.
-
-
Quantification:
-
The light signal is measured by a luminometer within the analyzer.
-
The concentration of Cyclosporin A is determined by comparing the signal from the unknown sample to a calibration curve generated from calibrators with known Cyclosporin A concentrations.
-
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and immunoassay methods.
Caption: Experimental workflow for Cyclosporin A quantification by LC-MS/MS.
Caption: General workflow for automated immunoassay of Cyclosporin A.
Caption: Logical comparison of LC-MS/MS and Immunoassay for Cyclosporin A.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antibody-conjugated magnetic immunoassay and liquid chromatography-tandem mass spectrometry for the measurement of cyclosporine and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Cyclosporin A in Processed Samples
For researchers, scientists, and professionals in drug development, ensuring the pre-analytical stability of therapeutic drugs in biological samples is paramount for accurate quantification and reliable clinical outcomes. This guide provides a comprehensive evaluation of Cyclosporin A (CsA) stability in processed human samples, offering a comparative analysis with the alternative immunosuppressant, Tacrolimus. Detailed experimental protocols, quantitative data, and visual workflows are presented to support laboratory best practices.
I. Comparative Stability of Cyclosporin A and Tacrolimus
The stability of Cyclosporin A is influenced by the sample type, storage temperature, and duration. While CsA is generally stable, specific conditions can lead to significant changes in its concentration, potentially impacting therapeutic drug monitoring.
Key Findings:
-
Whole Blood vs. Serum/Plasma: Whole blood is the preferred matrix for CsA monitoring due to the significant portion of the drug being associated with cellular components.[1] Delayed separation of blood stored at room temperature can lead to an artificial increase in serum or plasma CsA concentrations as the drug leaches from blood cells.[2]
-
Temperature Effects: Storage at -20°C is the optimal condition for long-term stability of CsA in whole blood.[3] Storing samples at room temperature or +4°C can lead to a decrease in measurable CsA levels over time.[3] In contrast, Tacrolimus appears to be more stable at +4°C for shorter durations.[3]
-
Long-Term Stability: Cyclosporin A in serum has been found to be stable for up to five months when stored at -20°C.[2]
The following table summarizes the stability data for Cyclosporin A and Tacrolimus under various storage conditions as reported in the literature.
| Drug | Sample Type | Storage Temperature | Duration | Stability Outcome | Reference |
| Cyclosporin A | Whole Blood | Room Temperature (24°C-26°C) | 24 hours | Significant decrease (9.71% change) | [3] |
| Whole Blood | +4°C | 24 hours | Significant decrease (19.47% change) | [3] | |
| Whole Blood | +4°C | 48 hours | Significant decrease (15.38% change) | [3] | |
| Whole Blood | -20°C | 1 month | Stable | [3] | |
| Serum | Room Temperature | 7 days | Stable | [2] | |
| Serum | -20°C | 5 months | Stable | [2] | |
| Tacrolimus | Whole Blood | Room Temperature (24°C-26°C) | 24 hours | Significant decrease (32.89% change) | [3] |
| Whole Blood | +4°C | 24 hours | Stable | [3] | |
| Whole Blood | +4°C | 48 hours | Stable | [3] | |
| Whole Blood | -20°C | 1 month | Stable | [3] |
II. Experimental Protocols
Accurate assessment of Cyclosporin A stability relies on robust and well-defined experimental protocols. Below are methodologies for sample preparation and analysis based on established techniques.
A. Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Cyclosporin A from whole blood samples prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.[4][5]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Internal Standard: Add 25 µL of an internal standard solution (e.g., a deuterated form of Cyclosporin A or a structurally similar compound not present in the sample) to each tube to correct for extraction variability.[6][7]
-
Precipitation: Add 200 µL of a protein precipitation agent, such as acetonitrile or a zinc sulfate solution in methanol/water, to each sample.[6]
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the Cyclosporin A, to a clean tube or an autosampler vial for analysis.
B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of Cyclosporin A due to its high sensitivity and specificity.[6]
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).[6]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 10 mM ammonium acetate) and an organic component (e.g., methanol with 0.1% formic acid and 10 mM ammonium acetate).[3]
-
Flow Rate: Set a constant flow rate, for example, 0.5 mL/min.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in the positive ion mode.[7]
-
Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
Mass Transitions: Monitor specific precursor-to-product ion transitions for Cyclosporin A (e.g., m/z 1203.49 → 1185.53) and the internal standard.[7]
-
-
Quantification:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of Cyclosporin A into a drug-free matrix (e.g., drug-free whole blood).
-
Data Analysis: Calculate the concentration of Cyclosporin A in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
III. Visualizing Key Processes
A. Cyclosporin A Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin pathway, which is crucial for T-cell activation. The following diagram illustrates this mechanism.
B. Experimental Workflow for Stability Evaluation
The process of evaluating the stability of Cyclosporin A in processed samples involves several key steps, from sample collection to data analysis.
References
- 1. Distribution of cyclosporin A metabolites among plasma and cells in whole blood: effect of temperature, hematocrit, and metabolite concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of cyclosporine in human whole blood by ultra-performance liquid chromatography with triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Quantifying Cyclosporin A in Diverse Biological Samples
For researchers, scientists, and drug development professionals, accurate quantification of Cyclosporin A (CsA) is paramount for therapeutic drug monitoring and pharmacokinetic studies. However, the inherent complexity of biological matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides an objective comparison of the matrix effect observed in different biological samples on CsA quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The choice of biological sample for CsA monitoring is often dictated by the clinical or research question at hand. While whole blood is the standard for therapeutic monitoring, other matrices such as plasma, saliva, urine, and tissue homogenates offer unique insights into drug distribution and metabolism. Understanding and mitigating the matrix effect in each of these samples is crucial for generating reliable and accurate data.
Comparative Analysis of Matrix Effects
The matrix effect, primarily observed as ion suppression or enhancement in LC-MS/MS analysis, can lead to underestimation or overestimation of the analyte concentration. The extent of this effect varies significantly across different biological matrices due to their unique compositions of endogenous components like proteins, lipids, and salts.
The following table summarizes the reported matrix effects for Cyclosporin A in various biological samples. The matrix effect is typically quantified by comparing the analyte's response in the presence of the matrix to its response in a neat solution. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
| Biological Sample | Sample Preparation Method | Matrix Effect (Ion Suppression/Enhancement) | Reference |
| Whole Blood | Protein Precipitation (PPT) with zinc sulfate/methanol | Minimal ion suppression reported; often compensated by deuterated internal standards. | |
| Online Solid-Phase Extraction (SPE) | Effective in minimizing matrix effects. | ||
| Plasma | Protein Precipitation (PPT) | Ion suppression observed, but can be compensated by deuterated internal standards. | |
| Solid-Phase Extraction (SPE) | Good recovery and reduced matrix effects. | ||
| Saliva | Solid-Phase Extraction (SPE) | High extraction recovery (average 84.7% for CsA) suggests manageable matrix effects. | |
| Urine | Liquid-Liquid Extraction (LLE) | Method validated with good precision and accuracy, indicating effective mitigation of matrix effects. | |
| Feces | Liquid-Liquid Extraction (LLE) | Method validated with good precision and accuracy, indicating effective mitigation of matrix effects. | |
| Kidney Tissue Homogenate | Not specified | High sensitivity detection suggests matrix effects can be overcome with appropriate sample preparation and analytical techniques. | |
| Liver Tissue Homogenate | Not specified | High sensitivity detection suggests matrix effects can be overcome with appropriate sample preparation and analytical techniques. |
Experimental Protocols
Accurate assessment and mitigation of matrix effects are underpinned by robust experimental protocols. Below are detailed methodologies for sample preparation and the evaluation of matrix effects, synthesized from various validated methods.
Sample Preparation Protocols
The choice of sample preparation technique is critical in minimizing the impact of the matrix.
Caption: Generalized workflow for preparing biological samples for CsA analysis.
1. Whole Blood & Plasma - Protein Precipitation (PPT):
-
To 100 µL of whole blood or plasma, add a deuterated internal standard (e.g., Cyclosporin D or d4-Cyclosporin A).
-
Add 300 µL of a precipitation reagent (e.g., methanol, acetonitrile, or a zinc sulfate solution in methanol/water).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Saliva - Solid-Phase Extraction (SPE):
-
To 1 mL of saliva, add the internal standard.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute Cyclosporin A with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. Urine & Feces - Liquid-Liquid Extraction (LLE):
-
To 1 mL of urine or homogenized feces, add the internal standard.
-
Add 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to extract the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
4. Tissue Homogenates (Kidney, Liver):
-
Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Proceed with either PPT, LLE, or SPE as described above, treating the homogenate as a liquid sample.
Protocol for Assessing Matrix Effect
The post-extraction addition method is a widely accepted approach for quantitatively determining the matrix effect.
Caption: Standard procedure for quantifying the matrix effect.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution of Cyclosporin A in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using the chosen sample preparation protocol. After the final extraction step, spike the extracts with Cyclosporin A to the same concentrations as in Set A.
2. LC-MS/MS Analysis:
-
Analyze both sets of samples using the validated LC-MS/MS method.
3. Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor (MF) for each lot of the biological matrix using the following formula: MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
-
The overall matrix effect is often expressed as a percentage: Matrix Effect (%) = MF * 100 .
-
The coefficient of variation (CV%) of the matrix factor across the different lots should be less than 15% for the method to be considered free of significant matrix variability.
Conclusion
The choice of biological matrix for Cyclosporin A quantification has a profound impact on the degree of matrix effect encountered during LC-MS/MS analysis. While whole blood and plasma are the most common matrices and their associated matrix effects are well-characterized and can be mitigated with appropriate sample preparation and the use of deuterated internal standards, the analysis of less conventional matrices like saliva, urine, and tissue homogenates requires careful method development and validation. By employing robust sample preparation techniques such as SPE and LLE, and by thoroughly assessing the matrix effect using standardized protocols, researchers can ensure the generation of accurate and reliable data for this critical immunosuppressant drug. This guide serves as a foundational resource for scientists and clinicians to make informed decisions when developing and implementing methods for Cyclosporin A quantification in diverse biological samples.
Performance of Cyclosporin A-d4 in High-Throughput Analysis: A Comparative Guide
In the realm of therapeutic drug monitoring (TDM) for immunosuppressants like Cyclosporin A (CsA), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results in high-throughput settings. This guide provides a comprehensive performance evaluation of Cyclosporin A-d4 (CsA-d4), a deuterated analog of CsA, and compares it with other commonly used internal standards, namely Cyclosporin A-d12 (CsA-d12) and the structural analog Cyclosporin D (CsD). The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for CsA quantification.[1]
Comparative Performance Data
The selection of an internal standard is critical for correcting for variability during sample preparation and analysis. Ideally, an IS should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns. Isotopically labeled internal standards, such as CsA-d4 and CsA-d12, are generally considered superior to structural analogs like CsD because they have nearly identical physicochemical properties to the analyte.[2]
The following tables summarize the performance characteristics of LC-MS/MS methods for Cyclosporin A using CsA-d4, CsA-d12, and CsD as internal standards.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound as an Internal Standard [3][4]
| Performance Metric | Result |
| Linearity Range | 1.95 - 2,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Within-Run Precision (CV%) | 2.3% - 5.6% |
| Between-Run Precision (CV%) | 4.7% - 9.2% |
| Within-Run Accuracy | 98.6% - 114.9% |
| Between-Run Accuracy | 95.3% - 114.3% |
| Recovery | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL |
Table 2: Performance Characteristics of an LC-MS/MS Method Using Cyclosporin A-d12 as an Internal Standard [1]
| Performance Metric | Result |
| Linearity Range | 5.85 - 1,890 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Intra-Day Precision (CV%) | 1.29% - 1.64% |
| Inter-Day Precision (CV%) | Not explicitly stated in the same format |
| Accuracy (Dilution) | Deviations < 4.15% |
| Recovery | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL |
Table 3: Comparative Performance of Isotopically Labeled vs. Analog Internal Standards [2]
| Internal Standard Type | Analyte | Within-Day Imprecision (CV%) | Between-Day Imprecision (CV%) | Trueness | Median Accuracy |
| Isotopically Labeled (CsA-d12) | CsA | < 10% | < 8% | 91% - 110% | -2.1% |
| Analog (CsD) | CsA | < 10% | < 8% | 91% - 110% | -2.0% |
The data indicates that both CsA-d4 and CsA-d12 enable the development of highly linear, precise, and accurate LC-MS/MS methods for the quantification of Cyclosporin A. A direct comparison study between isotopically labeled (CsA-d12) and analog (CsD) internal standards showed comparable performance in terms of precision and trueness.[2] However, it has been noted that internal standards with fewer deuterium labels, such as CsA-d4, could potentially pose a challenge to accuracy due to isotope abundance contributions.[1][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Cyclosporin A analysis using different internal standards.
Protocol 1: Cyclosporin A Analysis using CsA-d4 Internal Standard[3][6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of a precipitating reagent (0.4 M zinc sulfate in methanol, 1:4 v/v) containing this compound.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 4 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1260 LC system
-
Column: Not explicitly stated in the provided text.
-
Mobile Phase: Not explicitly stated in the provided text.
-
Flow Rate: Not explicitly stated in the provided text.
-
MS System: Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer with Agilent JetStream technology.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MRM Transitions:
-
Cyclosporin A: 1219.9 -> 1202.8
-
This compound: 1223.9 -> 1206.8
-
Protocol 2: Cyclosporin A Analysis using CsA-d12 Internal Standard[1]
1. Sample Preparation (Protein Precipitation):
-
Mix 20 µL of EDTA anti-coagulated whole blood with 400 µL of a sample pretreatment reagent.
-
The pretreatment reagent consists of 0.05 M zinc sulfate and 30.0 ng/mL Cyclosporin A-d12 in 50% methanol/water.
-
Vortex the mixture.
-
Centrifuge and collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: Two HPLC systems coupled to one mass spectrometer.
-
Column: C18 column (50 x 2.1 mm, 2.7 µm).
-
Mobile Phase: Not explicitly stated in the provided text.
-
Flow Rate: 0.5 mL/min.
-
Total Run Time: 4.3 minutes (2.15 minutes per sample).
-
MS System: Not explicitly stated in the provided text.
-
Ionization Mode: Not explicitly stated in the provided text.
-
MRM Transitions: Not explicitly stated in the provided text.
Visualizations
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: High-throughput workflow for Cyclosporin A analysis.
Caption: Mechanism of action of Cyclosporin A.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in bioanalytical studies, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data, to justify their widespread use as the gold standard in the industry.
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, especially deuterated ones, have consistently demonstrated superior performance.
The primary justification for using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chemical structure, polarity, and ionization characteristics remain virtually unchanged. This ensures that the deuterated IS co-elutes with the analyte and experiences the same degree of matrix effects, extraction losses, and ionization suppression or enhancement, leading to more accurate and reliable quantification.[1][2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To objectively assess the performance of deuterated internal standards, this guide presents data from two comparative studies. These studies highlight the improvements in accuracy and precision when a deuterated IS is used in place of a structural analog IS.
Case Study 1: Bioanalysis of Kahalalide F
A study comparing a deuterated (D8) internal standard with a butyric acid analog for the LC-MS/MS analysis of the anticancer agent Kahalalide F in plasma demonstrated a significant improvement in both accuracy and precision with the deuterated standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Sample Size (n) |
| Structural Analog | 96.8 | 8.6 | 284 |
| Deuterated (D8) | 100.3 | 7.6 | 340 |
| Data sourced from Stokvis et al.[3] |
The use of the deuterated internal standard resulted in a mean bias closer to the true value of 100% and a lower standard deviation, indicating a significant enhancement in the precision of the method.[3]
Case Study 2: Quantification of Everolimus
In the therapeutic drug monitoring of the immunosuppressant everolimus, a comparative study was conducted between a deuterated internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin).
| Performance Metric | Structural Analog (32-desmethoxyrapamycin) | Deuterated (everolimus-d4) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Method Comparison (Slope vs. Independent Method) | 0.83 | 0.95 |
| Method Comparison (Correlation Coefficient, r) | > 0.98 | > 0.98 |
| Data sourced from Zhang et al.[4] |
While both internal standards showed acceptable performance, the deuterated internal standard, everolimus-d4, provided a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.0.[4]
Experimental Protocols
To provide a practical understanding of the application of a deuterated internal standard, a detailed experimental protocol for the bioanalysis of Olmesartan in human plasma is outlined below.
Detailed Experimental Protocol: LC-MS/MS Analysis of Olmesartan in Human Plasma using a Deuterated Internal Standard
This protocol is a representative example of a validated bioanalytical method.
1. Materials and Reagents:
-
Olmesartan reference standard
-
Olmesartan-d6 (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Olmesartan and Olmesartan-d6 in methanol.
-
Prepare calibration curve standards by spiking blank human plasma with appropriate volumes of the Olmesartan stock solution to achieve a concentration range of 5-2500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a constant concentration of the Olmesartan-d6 internal standard solution to all calibration standards and QC samples.
3. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a water/methanol solution to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: C18 analytical column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Olmesartan: Precursor ion > Product ion (e.g., m/z 447.2 > 207.1)
-
Olmesartan-d6: Precursor ion > Product ion (e.g., m/z 453.2 > 213.1)
-
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Correction of variability by a deuterated internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclosporin A-d4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cyclosporin A-d4 in a laboratory setting. Adherence to these procedures is essential for the protection of all personnel and the integrity of your research.
This compound, a deuterated form of the potent immunosuppressant Cyclosporin A, requires stringent handling protocols due to its potential health risks. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe and efficient workflow for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound mandates the use of specific PPE to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required equipment.
| PPE Category | Required Equipment |
| Eye and Face Protection | Safety goggles with side-shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (nitrile is recommended) are required. Double-gloving is advised, especially when handling concentrated solutions.[1] |
| Body Protection | A lab coat or an impervious gown must be worn to protect skin and clothing.[2] |
| Respiratory Protection | A suitable respirator, such as an N100 (US) respirator, should be used, particularly when handling the powder form or when there is a risk of aerosol generation.[1] |
Occupational Exposure Limit
To minimize health risks associated with long-term exposure, the following occupational exposure limit (OEL) has been established for cyclosporine.
| Compound | Occupational Exposure Limit (OEL) |
| Cyclosporine | 17.5 μg/m³[3] |
Procedural Guidance for Safe Handling and Disposal
The following step-by-step protocols are designed to guide laboratory personnel through the safe handling and disposal of this compound.
Operational Plan: From Receipt to Use
-
Receiving and Storage:
-
Preparation of Solutions:
-
All handling of this compound powder and preparation of solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Before starting, decontaminate the work surface within the fume hood.
-
Wear all required PPE as outlined in the table above, including double gloves.[4]
-
Carefully weigh the required amount of this compound powder, avoiding the creation of dust.
-
Slowly add the solvent to the powder to avoid splashing.
-
-
Handling and Experimental Use:
-
Clearly label all containers with the contents, concentration, and hazard warnings.
-
When using solutions, avoid generating aerosols.
-
Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[1]
-
Spill Management and Decontamination
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent others from entering the contaminated area.
-
Disposal Plan: A Compliant End-of-Life for this compound
All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated and properly ventilated area.
-
-
Final Disposal:
-
Dispose of all this compound waste through your institution's approved hazardous waste disposal program.[4] Do not dispose of this material down the drain or in regular trash.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
